Pomalidomide-15N,13C5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5,115N)azinan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1 |
InChI Key |
UVSMNLNDYGZFPF-DUYSWSFASA-N |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[15NH][13C](=O)[13CH]1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-15N,13C5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Pomalidomide-15N,13C5 in scientific research. This compound is a stable isotope-labeled version of Pomalidomide, a third-generation immunomodulatory drug.[1] The incorporation of stable isotopes, such as ¹⁵N and ¹³C, makes it an ideal internal standard for quantitative bioanalytical methods, particularly in pharmacokinetic and metabolism studies.[2][3]
Core Application in Bioanalysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] Its utility stems from its chemical identity and similar physicochemical properties to the unlabeled Pomalidomide, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the parent drug in complex biological matrices like plasma and tissue.[3]
Quantitative Data from Bioanalytical Methods
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the determination of Pomalidomide, where a stable isotope-labeled internal standard is employed.
| Parameter | Value | Matrix | Method Highlights | Reference |
| Linearity Range | 9.998 to 1009.650 ng/mL | Human Plasma | LLE with ethyl acetate, Xterra RP18 column | [6] |
| 0.1 to 400 ng/mL | Human Plasma | Protein precipitation, 25 µL sample volume | [7] | |
| 1.00 to 500.00 ng/mL | Human Plasma | Methanol protein precipitation | [1] | |
| 0.47 to 400 ng/mL | Rat Plasma | LLE with dichloromethane, Acquity BEH C18 column | [8] | |
| Lower Limit of Quantitation (LLOQ) | ≤0.25 ng/mL | Human Plasma | LLE, reversed-phase HPLC | [4][5] |
| 0.1 ng/mL | Human Plasma | Protein precipitation | [7] | |
| 0.082 ng/mL (0.3nM) | Mouse Plasma | Acetonitrile protein precipitation | [9] | |
| Extraction Recovery | 53.86% | Human Plasma | LLE with ethyl acetate | [6] |
| Intra- and Inter-batch Precision (%CV) | ≤15% | Human Plasma | LLE with ethyl acetate | [6] |
| <10% | Human Plasma | Protein precipitation | [7] | |
| ≤11.1% | Rat Plasma | LLE with dichloromethane | [8] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Pomalidomide in human plasma using this compound as an internal standard, based on common methodologies described in the literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Acquity BEH™ C18, 50mm × 2.1mm, 1.7µm) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.[6][8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[8][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for both Pomalidomide and this compound.
-
Pomalidomide: Common transitions include m/z 274.1 → 163.1 or m/z 272.01 → 160.89.[8]
-
This compound: The precursor and product ions will be shifted according to the number and type of isotopes. For this compound, the mass would be expected to increase by 6 Da.
-
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Pomalidomide quantification in plasma.
Pomalidomide's Mechanism of Action: Signaling Pathway
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action. A key aspect is its function as a "molecular glue" that binds to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-myeloma effects and immunomodulatory activity.
Caption: Pomalidomide's core mechanism of action.
References
- 1. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 2. metsol.com [metsol.com]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. sciex.com [sciex.com]
- 8. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis and purification of Pomalidomide-15N,13C5
An in-depth technical guide on the synthesis and purification of Pomalidomide-¹⁵N,¹³C₅ is detailed below, designed for researchers, scientists, and professionals in drug development. This guide outlines a feasible synthetic route and a robust purification method, based on established chemical principles and analogous procedures for unlabeled Pomalidomide.
Introduction
Pomalidomide is a third-generation immunomodulatory agent used in the treatment of multiple myeloma.[1] Isotopically labeled analogs, such as Pomalidomide-¹⁵N,¹³C₅, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This guide provides a comprehensive overview of a proposed synthetic pathway and a detailed purification protocol for Pomalidomide-¹⁵N,¹³C₅.
Synthesis of Pomalidomide-¹⁵N,¹³C₅
The synthesis of Pomalidomide-¹⁵N,¹³C₅ can be achieved through a convergent synthesis strategy, which involves the coupling of an isotopically labeled piperidinedione moiety with a phthalic anhydride derivative, followed by cyclization.
Synthetic Strategy
The proposed synthesis involves a three-step process adapted from established methods for preparing Pomalidomide analogs.[2][3] The key steps are:
-
Condensation: Reaction of 4-nitroisobenzofuran-1,3-dione with isotopically labeled 3-aminopiperidine-2,6-dione hydrochloride to form an intermediate.
-
Reduction: Reduction of the nitro group to an amino group.
-
Cyclization: Intramolecular cyclization to yield the final product, Pomalidomide-¹⁵N,¹³C₅.
Isotopically Labeled Starting Material
To synthesize Pomalidomide-¹⁵N,¹³C₅, the following isotopically labeled starting material is required:
-
3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride: This molecule must contain one ¹⁵N atom and five ¹³C atoms in the piperidine ring structure. This labeled precursor is the key to introducing the desired isotopes into the final Pomalidomide molecule.
Experimental Protocol
Step 1: Synthesis of 2-(2,6-dioxo-piperidine-3-¹⁵N,¹³C₅)-4-nitro-isoindoline-1,3-dione
-
To a solution of 4-nitroisobenzofuran-1,3-dione (1.0 eq) in glacial acetic acid, add 3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride (1.0 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with water and ethanol and then dried under vacuum to yield the intermediate product.
Step 2: Synthesis of 4-amino-2-(2,6-dioxo-piperidine-3-¹⁵N,¹³C₅)-isoindoline-1,3-dione (Pomalidomide-¹⁵N,¹³C₅)
-
The intermediate from Step 1 is suspended in a suitable solvent such as methanol or ethyl acetate.
-
A palladium-on-carbon catalyst (10% w/w) is added to the suspension.
-
The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude Pomalidomide-¹⁵N,¹³C₅.
Table of Reagents and Materials
| Reagent/Material | Purpose |
| 4-Nitroisobenzofuran-1,3-dione | Starting Material |
| 3-amino-piperidine-2,6-dione-¹⁵N,¹³C₅ hydrochloride | Isotopically Labeled Starting Material |
| Glacial Acetic Acid | Solvent |
| Palladium on Carbon (10%) | Catalyst for Reduction |
| Hydrogen Gas | Reducing Agent |
| Methanol/Ethyl Acetate | Solvent |
| Water | Washing Agent |
| Ethanol | Washing Agent |
| Celite | Filtration Aid |
Purification of Pomalidomide-¹⁵N,¹³C₅
Purification of the crude product is critical to ensure high purity for its use as an analytical standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for this purpose.[4][5]
Purification Strategy
The crude Pomalidomide-¹⁵N,¹³C₅ is dissolved in a suitable solvent and purified using a preparative RP-HPLC system. The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a solid.
Detailed Purification Protocol
-
Sample Preparation: Dissolve the crude Pomalidomide-¹⁵N,¹³C₅ in a minimal amount of a mixture of acetonitrile and water.
-
HPLC Purification:
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the elution at a suitable wavelength (e.g., 228 nm).[5]
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final purified Pomalidomide-¹⁵N,¹³C₅.
Table of HPLC Parameters
| Parameter | Specification |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 228 nm[5] |
| Gradient | Optimized to separate the product from impurities |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of Pomalidomide-¹⁵N,¹³C₅, based on typical yields for analogous reactions of the unlabeled compound.[2]
Table of Expected Yield and Purity
| Parameter | Expected Value |
| Overall Yield | ~60-70% |
| HPLC Purity | >99% |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for Pomalidomide-¹⁵N,¹³C₅.
Purification Workflow
Caption: Purification workflow for Pomalidomide-¹⁵N,¹³C₅.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. New synthesis route for the preparation of pomalidomide [tandf.figshare.com]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Pomalidomide-15N,13C5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Pomalidomide-15N,13C5, an isotopically labeled form of the potent immunomodulatory and antineoplastic agent, Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is a stable isotope-labeled version of Pomalidomide, which is invaluable for a range of research applications, including pharmacokinetic and metabolic studies. The incorporation of heavy isotopes allows for precise quantification and differentiation from the unlabeled endogenous compound.
| Property | Value | Citation |
| Compound Name | This compound | |
| Unlabeled CAS Number | 19171-19-8 | [1][2] |
| Molecular Formula | C₈¹³C₅H₁₁N₂¹⁵NO₄ | |
| Molecular Weight | 279.25 g/mol | |
| Appearance | Powder | [2] |
| Synonyms | CC-4047-15N,13C5 | [3] |
Note: The CAS number provided is for the unlabeled Pomalidomide, as is common practice for many isotopically labeled compounds. The molecular weight has been calculated based on the molecular formula of Pomalidomide (C₁₃H₁₁N₃O₄) with the substitution of five Carbon-12 atoms with Carbon-13 and one Nitrogen-14 atom with Nitrogen-15.
Mechanism of Action: E3 Ligase Modulation
Pomalidomide exerts its therapeutic effects through a novel mechanism of action, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] By binding to CRBN, Pomalidomide induces a conformational change that expands the substrate specificity of the complex. This leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.[4][5]
Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the proteasome.[4][6] The degradation of these key transcription factors has a dual effect: direct cytotoxicity in malignant cells and broad immunomodulatory effects. In multiple myeloma cells, the loss of Ikaros and Aiolos leads to cell cycle arrest and apoptosis.[5] In the wider immune system, the degradation of these factors in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immunity.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. ≥98% (HPLC), powder, HbF inducer | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Pomalidomide-¹⁵N,¹³C₅ Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for the Pomalidomide-¹⁵N,¹³C₅ internal standard. As a crucial component in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS), the isotopic purity of this internal standard directly impacts the accuracy and reliability of pharmacokinetic and metabolic studies of Pomalidomide. This document outlines the methodologies for assessing isotopic purity, presents typical specifications, and discusses the underlying principles of its mechanism of action.
Introduction to Pomalidomide and the Role of an Internal Standard
Pomalidomide is a third-generation immunomodulatory agent with anti-angiogenic and antineoplastic properties. It functions as a "molecular glue," binding to the E3 ubiquitin ligase cereblon. This interaction induces the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are essential for myeloma cell survival.
In quantitative analysis, a stable isotope-labeled (SIL) internal standard, such as Pomalidomide-¹⁵N,¹³C₅, is the gold standard. It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, correcting for variability and leading to more precise and accurate quantification. The isotopic purity of the SIL internal standard is therefore of paramount importance.
Quantitative Data on Isotopic Purity
The isotopic purity of Pomalidomide-¹⁵N,¹³C₅ is a measure of the extent to which the intended heavy isotopes have been incorporated into the molecule, and the absence of unlabeled (M+0) or partially labeled species. While specific batch-to-batch data can be found on a manufacturer's Certificate of Analysis, the following tables represent typical specifications for a high-quality Pomalidomide-¹⁵N,¹³C₅ internal standard.
| Parameter | Specification | Typical Value |
| Chemical Purity (by HPLC) | >98% | >99.5% |
| Isotopic Enrichment | >99 atom % ¹⁵N, >99 atom % ¹³C | >99.8 atom % |
| Unlabeled Pomalidomide (M+0) | <0.5% | <0.1% |
| Isotopologue | Description | Relative Abundance (%) |
| M+0 | Unlabeled Pomalidomide | < 0.1 |
| M+1 to M+5 | Partially Labeled Intermediates | < 0.5 (sum) |
| M+6 | Fully Labeled Pomalidomide-¹⁵N,¹³C₅ | > 99.4 |
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS). The following is a detailed protocol representative of the methodology used.
Sample Preparation
-
Stock Solution Preparation: A stock solution of Pomalidomide-¹⁵N,¹³C₅ is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: The stock solution is further diluted to a working concentration of 1 µg/mL in the same solvent.
-
Unlabeled Standard: A corresponding solution of unlabeled Pomalidomide is prepared at the same concentration to serve as a reference.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for resolving the isotopologues.
| LC Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | High-Resolution (e.g., TOF or Orbitrap) |
| Scan Mode | Full Scan (m/z 100-500) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Analysis
-
Mass Spectra Extraction: The mass spectrum corresponding to the chromatographic peak of Pomalidomide-¹⁵N,¹³C₅ is extracted.
-
Isotopologue Peak Integration: The peak areas for the monoisotopic peak of the fully labeled compound and any detected unlabeled (M+0) and partially labeled species are integrated.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the fully labeled isotopologue to the sum of the peak areas of all detected isotopologues, expressed as a percentage.
Visualizations
Pomalidomide Mechanism of Action
The following diagram illustrates the signaling pathway of Pomalidomide.
Experimental Workflow for Isotopic Purity Assessment
The workflow for determining the isotopic purity of the Pomalidomide-¹⁵N,¹³C₅ internal standard is depicted below.
Conclusion
The isotopic purity of Pomalidomide-¹⁵N,¹³C₅ is a critical parameter that underpins the reliability of quantitative bioanalytical methods. A thorough assessment of isotopic enrichment and the absence of unlabeled species, using high-resolution mass spectrometry, is essential for ensuring data integrity in research and drug development. The methodologies and specifications outlined in this guide provide a framework for the evaluation and acceptance of this vital analytical reagent. Researchers and scientists should always refer to the manufacturer's Certificate of Analysis for batch-specific data.
Commercial Suppliers and Technical Guide for Pomalidomide-¹⁵N,¹³C₅
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of the isotopically labeled compound Pomalidomide-¹⁵N,¹³C₅. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.
Introduction
Pomalidomide is a third-generation immunomodulatory agent with anti-angiogenic and antineoplastic properties. Pomalidomide-¹⁵N,¹³C₅ is a stable isotope-labeled version of Pomalidomide, which serves as an ideal internal standard for mass spectrometry-based quantification assays. Its use allows for precise and accurate measurement of Pomalidomide in complex biological matrices by correcting for variability in sample preparation and instrument response.
Commercial Suppliers
Several commercial suppliers provide Pomalidomide-¹⁵N,¹³C₅ for research purposes. While specific product details may vary, the following companies are recognized suppliers of this compound. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date information.
| Supplier | Website | Catalog Number (Example) |
| MedChemExpress | --INVALID-LINK-- | HY-10984-S-PN-C13 |
| Cayman Chemical | --INVALID-LINK-- | Contact for availability |
| Toronto Research Chemicals | --INVALID-LINK-- | Contact for availability |
| CymitQuimica | --INVALID-LINK-- | CYM-P-178052 |
| Pharmacy Research | Information not readily available | PR001266[1] |
| Clearsynth | --INVALID-LINK-- | CS-BU-00128 |
Quantitative Data
The following table summarizes the typical quantitative data for Pomalidomide-¹⁵N,¹³C₅ based on available information and Certificates of Analysis for related isotopically labeled compounds. Researchers should always refer to the supplier-provided CoA for lot-specific values.
| Parameter | Specification | Notes |
| Chemical Purity (HPLC) | ≥98% | High-performance liquid chromatography is a standard method for assessing the purity of the compound. A purity of ≥98% is common for such standards. |
| Isotopic Enrichment | ≥99 atom % ¹⁵N, ≥99 atom % ¹³C | This indicates the percentage of molecules that are labeled with the respective stable isotopes. High isotopic enrichment is crucial to minimize interference from the unlabeled analyte. |
| Molecular Formula | C₈¹³C₅H₁₁N₂¹⁵NO₄ | |
| Molecular Weight | ~279.2 g/mol | The exact molecular weight will be specified on the Certificate of Analysis. |
| Appearance | White to off-white solid |
Note: The isotopic enrichment is an estimation based on data for similar isotopically labeled compounds. Please consult the supplier's Certificate of Analysis for precise values.
Experimental Protocols
The primary application of Pomalidomide-¹⁵N,¹³C₅ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pomalidomide in biological samples. Below is a generalized experimental protocol based on published methodologies.
Objective:
To quantify the concentration of Pomalidomide in human plasma using a validated LC-MS/MS method with Pomalidomide-¹⁵N,¹³C₅ as an internal standard.
Materials:
-
Pomalidomide (unlabeled analytical standard)
-
Pomalidomide-¹⁵N,¹³C₅ (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Methodology:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Pomalidomide in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.
-
Prepare a 1 mg/mL stock solution of Pomalidomide-¹⁵N,¹³C₅ in the same solvent.
-
From the stock solutions, prepare a series of working standard solutions of Pomalidomide at various concentrations.
-
Prepare a working solution of the internal standard (Pomalidomide-¹⁵N,¹³C₅) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Pomalidomide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Pomalidomide-¹⁵N,¹³C₅: Monitor the corresponding transition for the labeled internal standard. The precursor ion will be shifted by the mass of the incorporated isotopes.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Pomalidomide and Pomalidomide-¹⁵N,¹³C₅.
-
Calculate the peak area ratio (Pomalidomide peak area / Pomalidomide-¹⁵N,¹³C₅ peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Pomalidomide calibration standards.
-
Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Pomalidomide
Pomalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
References
Navigating the Stability Landscape of Pomalidomide-15N,13C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies required to assess the physical and chemical stability of Pomalidomide-15N,13C5. While specific stability data for this isotopically labeled compound is not publicly available, this document outlines the established experimental protocols for Pomalidomide and general stability testing guidelines from regulatory bodies, offering a robust framework for researchers.
This compound is the isotopically labeled version of Pomalidomide, a third-generation immunomodulatory agent. Such labeling is crucial for various research applications, including pharmacokinetic and metabolism studies. Understanding the stability of this labeled compound is paramount to ensure the accuracy and reliability of experimental results.
Pomalidomide's Mechanism of Action: A Signaling Pathway Overview
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism, primarily by binding to the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[1] This binding event triggers the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors leads to a cascade of downstream effects, including direct anti-tumor activity, immunomodulatory effects, and anti-angiogenic properties.[1]
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve forced degradation (stress testing) to identify potential degradation products and degradation pathways.[3][4] These studies are essential for developing and validating stability-indicating analytical methods.[3] The following protocols are based on general guidelines for pharmaceuticals.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method, is a prerequisite for stability testing.[1][2] This method must be able to separate the intact this compound from any potential degradation products and impurities.[5]
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to accelerate degradation.[3] The goal is to achieve 5-20% degradation of the drug substance.[6]
Workflow for Forced Degradation Studies:
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. longdom.org [longdom.org]
- 6. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pomalidomomide in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma. It is an analog of thalidomide with greater potency and a different side effect profile.[1] Pomalidomide functions as a molecular glue, modulating the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation leads to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[3] Accurate and sensitive quantification of pomalidomide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure safety and efficacy.[4][5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pomalidomide in human plasma. The method utilizes a stable isotope-labeled internal standard, Pomalidomide-¹⁵N,¹³C₅, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Principle of the Method
This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[4] Pomalidomide and its stable isotope-labeled internal standard (IS), Pomalidomide-¹⁵N,¹³C₅, are ionized using positive electrospray ionization (ESI) and detected via Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the IS, which is proportional to the concentration of pomalidomide in the sample.
Experimental Protocols
Materials and Reagents
-
Pomalidomide reference standard (>98% purity)
-
Pomalidomide-¹⁵N,¹³C₅ internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Control human plasma (K₂-EDTA)
Preparation of Stock and Working Solutions
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent such as DMSO or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the Pomalidomide-¹⁵N,¹³C₅ stock solution in the same manner as the analyte stock.
-
Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.1 to 400 ng/mL.[4]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate pomalidomide working solution into each tube (except for the blank).
-
Add 10 µL of the IS working solution to all tubes (except for the blank).
-
To precipitate proteins, add 150 µL of acetonitrile to each tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.[4]
LC-MS/MS System and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.3 - 0.4 mL/min[4][7] |
| Column Temp. | 40°C[4] |
| Injection Vol. | 10 µL[4] |
| Run Time | ~5 minutes[4] |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | ~4500 V |
| Capillary Temp. | ~320°C[6] |
| Collision Gas | Argon |
Table 4: MRM Transitions for Pomalidomide and IS
Note: The exact m/z values for the stable isotope-labeled internal standard will depend on the specific labeling pattern. The values below are illustrative for a hypothetical Pomalidomide-¹⁵N,¹³C₅.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pomalidomide | 274.2 | 201.1[8] | Optimized (e.g., 20-30) |
| Pomalidomide-¹⁵N,¹³C₅ (IS) | 280.2 | 206.1 | Optimized (e.g., 20-30) |
Data Presentation and Method Validation
Method validation should be performed according to regulatory guidelines.
Table 5: Illustrative Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 98.5 | <15 |
| 0.5 | 102.1 | <10 |
| 10 | 99.2 | <8 |
| 50 | 101.5 | <5 |
| 200 | 97.8 | <5 |
| 400 (ULOQ) | 100.7 | <5 |
| Correlation Coefficient (r²) | >0.995 |
Table 6: Illustrative Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.3 | 0.29 | 96.7 | 8.5 |
| Medium | 30 | 30.8 | 102.7 | 5.1 |
| High | 300 | 295.5 | 98.5 | 4.3 |
Visualizations
Caption: Overall experimental workflow for pomalidomide quantification.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. A simple and rapid LC-MS/MS method for therapeutic drug monitoring of lenalidomide [inis.iaea.org]
- 6. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Pharmacokinetic Studies Using Pomalidomide-¹⁵N,¹³C₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isotopically labeled Pomalidomide (Pomalidomide-¹⁵N,¹³C₅) in pharmacokinetic (PK) studies. The inclusion of stable isotopes allows for precise quantification and differentiation from the unlabeled drug, making it an invaluable tool in absorption, distribution, metabolism, and excretion (ADME) research. While the specific pharmacokinetic data presented here is based on a study utilizing ¹⁴C-labeled Pomalidomide, the principles and methodologies are directly translatable to studies involving Pomalidomide-¹⁵N,¹³C₅.
Introduction to Pomalidomide and the Role of Isotopic Labeling
Pomalidomide is an immunomodulatory agent with potent anti-neoplastic and anti-angiogenic properties, approved for the treatment of multiple myeloma. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled Pomalidomide, such as Pomalidomide-¹⁵N,¹³C₅, offers a significant advantage in clinical and preclinical studies. It serves as an ideal internal standard for mass spectrometry-based quantification, enabling highly accurate and precise measurements of the drug in biological matrices by correcting for variations in sample preparation and instrument response. Furthermore, its use in "microdosing" studies allows for the safe investigation of drug metabolism and disposition in humans.
Mechanism of Action: Pomalidomide's Effect on Cellular Signaling
Pomalidomide exerts its therapeutic effects by acting as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is part of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of critical downstream targets, including c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately leading to anti-proliferative and apoptotic effects in myeloma cells.[1] More recent studies have also identified the translation termination factor GSPT1 as another protein targeted for degradation by Pomalidomide.[2][3][4][5]
Caption: Pomalidomide's mechanism of action.
Pharmacokinetic Profile of Pomalidomide
The following tables summarize the pharmacokinetic parameters of Pomalidomide based on a human ADME study of a single 2 mg oral dose of [¹⁴C]Pomalidomide. These values provide a baseline for what can be expected in a study using Pomalidomide-¹⁵N,¹³C₅.
Table 1: Plasma Pharmacokinetic Parameters of Pomalidomide and its Metabolites
| Parameter | Pomalidomide | Total Radioactivity | M12 Metabolite | M13 Metabolite |
| Cₘₐₓ (ng/mL) | 11.0 | 14.8 | 0.664 | 0.965 |
| Tₘₐₓ (hr) | 2.5 | 3.0 | 3.0 | 2.5 |
| AUC₀₋∞ (ng·hr/mL) | 97.4 | 139 | 7.96 | 11.8 |
| t₁/₂ (hr) | 9.4 | 9.8 | 9.1 | 9.5 |
Data adapted from a study with [¹⁴C]Pomalidomide.
Table 2: Excretion of Pomalidomide and its Metabolites
| Excretion Route | % of Administered Dose |
| Urine | 73% |
| Feces | 15% |
| Total Recovery | 88% |
Data represents total radioactivity recovered over 9 days following a single oral dose of [¹⁴C]Pomalidomide.
Experimental Protocols
Human ADME Study Protocol using Pomalidomide-¹⁵N,¹³C₅
This protocol outlines a typical design for a human ADME study.
Caption: Workflow for a human ADME study.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers who meet the inclusion/exclusion criteria and obtain informed consent.
-
Dose Preparation and Administration: Prepare a single oral dose of Pomalidomide-¹⁵N,¹³C₅. The exact dose will depend on the study objectives.
-
Biological Sample Collection:
-
Blood: Collect venous blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and multiple time points post-dose up to 72 hours).
-
Urine and Feces: Collect all urine and feces for a specified period (e.g., up to 10 days) to determine the extent and routes of excretion.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store all plasma, urine, and homogenized feces samples at -80°C until analysis.
-
-
Bioanalysis: Quantify Pomalidomide-¹⁵N,¹³C₅ and its metabolites in the collected samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
LC-MS/MS Bioanalytical Protocol for Pomalidomide-¹⁵N,¹³C₅ Quantification
This protocol details a robust method for the quantification of Pomalidomide in plasma samples.
Caption: LC-MS/MS sample preparation workflow.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard (unlabeled Pomalidomide or another suitable analog).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Pomalidomide-¹⁵N,¹³C₅ and the internal standard should be optimized.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of Pomalidomide-¹⁵N,¹³C₅.
-
Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
Conclusion
The use of Pomalidomide-¹⁵N,¹³C₅ in pharmacokinetic studies provides a robust and highly accurate method for characterizing the ADME properties of this important therapeutic agent. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to design and execute their own studies, ultimately contributing to a better understanding of Pomalidomide's clinical pharmacology.
References
- 1. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Pomalidomide Quantification in Human Plasma: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the quantification of pomalidomide in human plasma. This guide synthesizes various validated methodologies, offering a comprehensive resource for pharmacokinetic and bioanalytical studies.
Pomalidomide, an immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma. Accurate quantification of its concentration in human plasma is critical for pharmacokinetic analysis, therapeutic drug monitoring, and dose-optimization strategies. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, recognized for its high sensitivity and selectivity.
Quantitative Data Summary
Several analytical methods have been validated for the quantification of pomalidomide in human plasma. The following table summarizes the key quantitative parameters from various published LC-MS/MS and HPLC methods, providing a comparative overview of their performance.
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Internal Standard | Reference |
| LC-MS/MS | Protein Precipitation (Acetonitrile) | 0.1 - 400 | 0.1 | <10 | Within ±15 | Not Specified | [1] |
| LC-MS/MS | Protein Precipitation (Methanol) | 1.00 - 500.00 | 1.00 | Not Specified | Not Specified | Not Specified | [2][3][4] |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 1.006 - 100.6 | 1.006 | Not Specified | Within acceptance criteria | Afatinib | [5] |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 9.998 - 1009.650 | 9.998 | ≤15 | Not Specified | Fluconazole | [6][7] |
| UPLC-MS/MS | Liquid-Liquid Extraction (Tertiary Butyl Methyl Ether) | 1.9900 - 199.8380 | 1.9900 | ≤15 | Not Specified | Celecoxib | [8] |
| HPLC-Fluorescence | Liquid-Liquid Extraction | 1 - 500 | 1 | Not Specified | Not Specified | Propyl paraben | [9] |
Experimental Protocol: LC-MS/MS Method
This protocol details a representative LC-MS/MS method for the quantification of pomalidomide in human plasma, based on common practices from validated assays.
Materials and Reagents
-
Pomalidomide analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, such as Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of pomalidomide and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the pomalidomide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike blank human plasma with the pomalidomide working solutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 to 400 ng/mL).[1]
-
Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 25 µL of human plasma sample (calibration standard, QC, or unknown), add 75 µL of acetonitrile containing the internal standard.[1]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]
-
Centrifuge the samples at 12,000 rpm for 8 minutes at room temperature.[1]
-
Transfer 50 µL of the supernatant to a clean vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration to the initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.2 → 163.1[5]
-
Internal Standard: Dependent on the chosen IS.
-
-
Data Analysis
-
Integrate the peak areas of pomalidomide and the IS.
-
Calculate the peak area ratio of pomalidomide to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of pomalidomide in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for pomalidomide quantification.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of action for the anti-myeloma and immunomodulatory effects of pomalidomide.
Caption: Pomalidomide's mechanism of action via the Cereblon pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. How Pomalidomide Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 9. mTOR pathway activation in multiple myeloma cell lines and primary tumour cells: pomalidomide enhances cytoplasmic-nuclear shuttling of mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-15N,13C5 Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] Pomalidomide-15N,13C5 is an ideal SIL internal standard for Pomalidomide as its physical and chemical properties are nearly identical to the analyte, ensuring co-elution and similar ionization efficiency, which leads to high accuracy and precision.[1][2] This document provides detailed application notes and protocols for the use of this compound in bioanalytical assays.
Quantitative Data Summary
The following tables summarize typical validation parameters for a validated LC-MS/MS method for the quantification of Pomalidomide in human plasma using a stable isotope-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Data compiled from representative LC-MS/MS methods.[3][4][5][6]
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low Quality Control (LQC) | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium Quality Control (MQC) | 50 | < 10% | ± 10% | < 10% | ± 10% |
| High Quality Control (HQC) | 400 | < 10% | ± 10% | < 10% | ± 10% |
%CV = Percent Coefficient of Variation; % Bias = Percent deviation from nominal concentration. Data represents typical acceptance criteria for bioanalytical method validation.[3]
Table 3: Recovery and Matrix Effect
| Analyte/Internal Standard | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |
| Pomalidomide Recovery | ~85% | ~85% | ~85% |
| This compound Recovery | ~87% | ~87% | ~87% |
| Matrix Factor (Normalized) | 0.95 - 1.05 | 0.95 - 1.05 | 0.95 - 1.05 |
Recovery and matrix effect values are representative of a well-developed method and may vary based on the specific extraction procedure and matrix lot.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable organic solvent (e.g., DMSO or Methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve the entire contents of the supplied vial in a known volume of organic solvent.
-
Pomalidomide Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to be used for calibration standards and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with the same diluent as the analyte working solutions.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Pomalidomide | Q1: m/z 274.1 -> Q3: m/z 161.1 |
| This compound | Q1: m/z 280.1 -> Q3: m/z 166.1 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: MS parameters should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the bioanalysis of Pomalidomide.
Caption: Simplified signaling pathway of Pomalidomide.
Mechanism of Action
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[7] It binds directly to the Cereblon (CRBN) protein, which is a component of the E3 ubiquitin ligase complex.[7][8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors, which are essential for myeloma cell survival, results in direct anti-tumor effects, including the induction of apoptosis.[7]
Furthermore, the degradation of Ikaros and Aiolos leads to immunomodulatory effects. This includes the enhancement of T-cell and Natural Killer (NK) cell activity and increased production of interleukin-2 (IL-2).[7] Pomalidomide also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and has anti-angiogenic properties.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant anti-neoplastic and immunomodulatory activities. It is primarily used in the treatment of multiple myeloma. Monitoring its excretion and metabolism in urine is crucial for pharmacokinetic studies and understanding its disposition in the body. Pomalidomide is extensively metabolized, with a significant portion of the dose excreted in urine as various metabolites and a smaller fraction as the unchanged drug.[1]
This document provides detailed application notes and protocols for the sample preparation of pomalidomide in human urine for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common and effective sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the analysis of pomalidomide. It is important to note that while these methods are applicable to urine, much of the available detailed validation data comes from studies in human plasma. The principles and expected performance are transferable, but method validation in the specific matrix of interest is always recommended.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data (Adapted from Plasma Studies)
| Parameter | Value | Reference Matrix |
| Recovery | ~90% | Human Plasma[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Human Plasma[3] |
| Upper Limit of Quantification (ULOQ) | 400 ng/mL | Human Plasma[3] |
| Linearity (r²) | >0.995 | Human Plasma[3] |
| Precision (%CV) | <10% | Human Plasma[3] |
| Accuracy | 91.0 to 106.9 % | Human Plasma[1] |
Table 2: Solid-Phase Extraction (SPE) Performance Data (General Expectations)
| Parameter | Value | Reference Matrix |
| Recovery | >85% | General SPE[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | Projected for Urine |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | Projected for Urine |
| Linearity (r²) | >0.99 | Projected for Urine |
| Precision (%CV) | <15% | Projected for Urine |
| Accuracy | 85-115% | Projected for Urine |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a simple and efficient LLE method for the extraction of pomalidomide from urine using ethyl acetate.
Materials:
-
Urine sample
-
Pomalidomide certified reference standard
-
Internal Standard (IS) solution (e.g., ¹³C-labeled pomalidomide)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution to each sample, quality control, and calibration standard tube.
-
pH Adjustment: Adjust the pH of the urine sample to approximately 9.0 by adding 0.1 M Sodium Hydroxide. Vortex briefly to mix.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure using a C18 cartridge for the cleanup and concentration of pomalidomide from urine.
Materials:
-
Urine sample
-
Pomalidomide certified reference standard
-
Internal Standard (IS) solution (e.g., ¹³C-labeled pomalidomide)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Pre-treatment: To 1.0 mL of urine, add the internal standard. Acidify the sample by adding 100 µL of 1% formic acid in water.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute pomalidomide from the cartridge with 2 x 1.5 mL of 0.1% formic acid in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for pomalidomide urine sample preparation.
Caption: Pomalidomide's mechanism of action in myeloma cells.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Pomalidomide from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a potent immunomodulatory agent, analogous to thalidomide, with significant antineoplastic and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma.[1][2] Accurate quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high recovery and clean extracts, making it well-suited for the bioanalysis of Pomalidomide. This document provides a detailed application note and protocol for the LLE of Pomalidomide from biological samples, primarily human plasma, for subsequent analysis by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Summary of Pomalidomide Liquid-Liquid Extraction Parameters
The following table summarizes key quantitative parameters from various published methods for the liquid-liquid extraction of Pomalidomide from human plasma. This allows for a direct comparison of different approaches and their reported performance.
| Biological Matrix | Extraction Solvent | Internal Standard (IS) | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| Human Plasma | Ethyl Acetate | Afatinib | LC-MS/MS | 1.006–100.6 | 1.006 | Not Reported | [3] |
| Human Plasma | Ethyl Acetate | Fluconazole | LC-MS/MS | 9.998–1009.650 | 9.998 | 53.86 | [4] |
| Human Plasma | Ethyl Acetate | Propyl Paraben | HPLC-FL | 1–500 | 1 | ~90 | [5] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
This section outlines a representative and detailed protocol for the liquid-liquid extraction of Pomalidomide from human plasma. This protocol is a synthesis of best practices from published literature.
Materials and Reagents:
-
Pomalidomide analytical standard
-
Internal Standard (IS) (e.g., Fluconazole, Afatinib, or a stable isotope-labeled Pomalidomide)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ethyl Acetate (HPLC grade or equivalent)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade or equivalent)
-
Acetonitrile (HPLC grade or equivalent)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 50 µL of 0.1% formic acid in water to the plasma sample.[4]
-
Vortex for 10-15 seconds. This step helps to protonate Pomalidomide, enhancing its partitioning into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube, being cautious not to disturb the lower aqueous layer and the protein pellet at the interface.
-
-
Solvent Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the complete dissolution of the analyte and internal standard.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Mandatory Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide's mechanism of action.
Experimental Workflow for Pomalidomide LLE
Caption: Liquid-liquid extraction workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 4. scilit.com [scilit.com]
- 5. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
Application Note: High-Throughput Analysis of Pomalidomide using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Pomalidomide in human plasma. The method utilizes a stable isotope-labeled internal standard, Pomalidomide-¹⁵N,¹³C₅, to ensure high accuracy and precision. The chromatographic conditions are optimized for a rapid and efficient separation, making it suitable for high-throughput pharmacokinetic studies. The method has been validated following regulatory guidelines.
Introduction
Pomalidomide is an immunomodulatory agent used in the treatment of multiple myeloma.[1][2][3] Accurate and reliable quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the analysis of Pomalidomide using Pomalidomide-¹⁵N,¹³C₅ as an internal standard.
Chromatographic Conditions
A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of pomalidomide in human plasma.[1][2][3] The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | SCIEX 7500 System or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Run Time | 5 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Pomalidomide | Pomalidomide-¹⁵N,¹³C₅ (IS) |
| Precursor Ion (m/z) | 274.1 | 279.1 |
| Product Ion (m/z) | 161.0 | 166.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Experimental Protocol
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Pomalidomide in methanol.
-
Prepare a 1 mg/mL stock solution of Pomalidomide-¹⁵N,¹³C₅ (Internal Standard, IS) in methanol.
Working Solutions:
-
Prepare working standard solutions of Pomalidomide by serial dilution of the stock solution with 50% acetonitrile in water to achieve a concentration range of 1.00 – 500.00 ng/mL.[1][2][3]
-
Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution with 50% acetonitrile in water.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Pomalidomide working solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for analysis.
Method Validation Summary
The method was validated according to the FDA guidelines for bioanalytical method validation.[1]
| Parameter | Result |
| Linearity Range | 1.00 - 500.00 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85-115% (90-110% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability | Stable under various storage conditions |
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Pomalidomide.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, Pomalidomide's mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. The following diagram illustrates this pathway.
Caption: Pomalidomide's mechanism of action via Cereblon modulation.
Conclusion
The described HPLC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Pomalidomide in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies in clinical and preclinical drug development.
References
Application Notes and Protocols for Pomalidomide-15N,13C5 Detection by Mass Spectrometry
These application notes provide a comprehensive guide for the quantitative analysis of Pomalidomide and its stable isotope-labeled internal standard, Pomalidomide-15N,13C5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals working on the bioanalysis of Pomalidomide.
Introduction
Pomalidomide is an immunomodulatory agent used in the treatment of multiple myeloma. Accurate and sensitive quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it corrects for matrix effects and variability in sample processing and instrument response.
Mass Spectrometry Parameters
The following tables summarize the mass spectrometry parameters for the detection of Pomalidomide and this compound. The parameters for Pomalidomide are based on published literature, while the parameters for this compound are predicted based on the known fragmentation pattern of Pomalidomide.
Table 1: Mass Spectrometry Parameters for Pomalidomide
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [1] |
| Precursor Ion ([M+H]+) | m/z 274.02 - 274.43 | [1][2] |
| Product Ion 1 | m/z 201.00 - 201.15 | [1][2] |
| Product Ion 2 | m/z 163.1 | [3] |
| Product Ion 3 | m/z 148.8 |
Table 2: Predicted Mass Spectrometry Parameters for this compound (Internal Standard)
Note: The following parameters are predicted based on the fragmentation of unlabeled Pomalidomide. The precursor ion is calculated by adding the mass of one 15N and five 13C isotopes to the parent compound. The product ions are predicted based on the assumption that the labeled atoms are retained in the respective fragments.
| Parameter | Predicted Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion ([M+H]+) | m/z 280.1 |
| Product Ion 1 | m/z 206.1 |
| Product Ion 2 | m/z 168.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for the extraction of Pomalidomide from plasma samples.
Materials:
-
Human plasma samples
-
Pomalidomide and this compound stock solutions
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following are typical LC conditions for the separation of Pomalidomide.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC/HPLC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Hypersil gold column (50 mm x 4.65 mm, 5µ)[2] |
| Mobile Phase A | 0.1% Formic acid in Water | 5mM Ammonium formate buffer (pH 2.5)[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile[2] |
| Flow Rate | 0.3 - 0.5 mL/min | 0.50 mL/min[2] |
| Column Temperature | 40°C | Ambient |
| Injection Volume | 5 - 10 µL | Not Specified |
| Gradient | Example Gradient: 0-1 min: 10% B 1-5 min: 10-90% B 5-6 min: 90% B 6-6.1 min: 90-10% B 6.1-8 min: 10% B | Isocratic: 20:80 (v/v) Mobile Phase A:Mobile Phase B[2] |
Mass Spectrometry
Table 4: Mass Spectrometer Settings
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1] |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each compound |
Note: The voltages and temperatures should be optimized for the specific instrument being used.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Pomalidomide Quantification
The following diagram illustrates the general workflow for the quantification of Pomalidomide in a biological matrix.
Caption: Experimental workflow for Pomalidomide quantification.
Data Presentation
The quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a results table.
Table 5: Example Calibration Curve Data for Pomalidomide
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.058 | 5.1 | 102.0 |
| 10 | 0.115 | 9.9 | 99.0 |
| 50 | 0.592 | 50.8 | 101.6 |
| 100 | 1.180 | 101.2 | 101.2 |
| 500 | 5.950 | 495.5 | 99.1 |
| 1000 | 11.980 | 1005.0 | 100.5 |
Conclusion
This document provides a detailed guide for the development and implementation of an LC-MS/MS method for the quantification of Pomalidomide using this compound as an internal standard. The provided parameters and protocols can be adapted and optimized for specific instrumentation and laboratory conditions to achieve accurate and robust results in various research and development applications.
References
- 1. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-15N,13C5 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[1] It is approved for the treatment of patients with relapsed and refractory multiple myeloma.[2][3][4] Pomalidomide exerts its therapeutic effects by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[5][6] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[5][7]
Therapeutic drug monitoring (TDM) of pomalidomide can be a valuable tool to optimize treatment, manage toxicity, and better understand the exposure-response relationship in individual patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of pomalidomide in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pomalidomide-15N,13C5, is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
These application notes provide a detailed protocol for the determination of pomalidomide in human plasma using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Pomalidomide
The mechanism of action of pomalidomide involves its binding to the cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4 (CUL4) E3 ubiquitin ligase complex. This binding event modulates the E3 ligase activity, leading to the recruitment and subsequent ubiquitination and degradation of specific protein targets, primarily the Ikaros and Aiolos transcription factors. The degradation of these factors results in both direct anti-myeloma effects and immunomodulatory effects.
References
- 1. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. myeloma.org [myeloma.org]
- 4. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Troubleshooting & Optimization
Optimizing Pomalidomide-15N,13C5 Recovery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Pomalidomide and its isotopic internal standard, Pomalidomide-15N,13C5, during solid phase extraction (SPE).
Troubleshooting Guide: Enhancing Pomalidomide SPE Recovery
Low or inconsistent recovery of Pomalidomide and its internal standard is a common challenge in bioanalytical method development. This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your workflow.
Question: Why is the recovery of this compound significantly lower than expected?
Answer: Low recovery can stem from several factors throughout the SPE process. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Sorbent Selection and Interaction: Pomalidomide is a weakly basic compound. For effective retention, a mixed-mode cation exchange sorbent is often the most suitable choice. If you are using a purely reversed-phase (e.g., C18) or normal-phase sorbent, the interaction may not be optimal, leading to premature elution (breakthrough) of the analyte during sample loading or washing steps.
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Sample pH: The pH of your sample is critical for ensuring proper ionization of Pomalidomide for retention on a cation exchange sorbent. The sample pH should be at least 2 pH units below the pKa of Pomalidomide to ensure it is in its positively charged, cationic form, which will bind effectively to the negatively charged sorbent.
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Elution Solvent Strength: Conversely, during the elution step, the goal is to neutralize the charge on the Pomalidomide molecule to disrupt its interaction with the sorbent. An elution solvent that is too weak (e.g., low percentage of organic solvent or incorrect pH) will result in incomplete elution and, consequently, low recovery.
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Flow Rate: A flow rate that is too high during sample loading can prevent adequate interaction time between the analyte and the sorbent, leading to breakthrough. Similarly, a fast elution flow rate may not allow for complete desorption of the analyte.
Question: I'm observing inconsistent recovery from sample to sample. What could be the cause?
Answer: Inconsistent recovery, or poor reproducibility, is often related to variations in the execution of the SPE protocol. Key factors to consider include:
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Incomplete Sorbent Equilibration: Failure to properly condition and equilibrate the SPE cartridge before loading the sample can lead to variable retention. Ensure that the sorbent bed is fully wetted and equilibrated with a solution that mimics the sample matrix (minus the analyte).
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Drying of the Sorbent Bed: For silica-based sorbents, allowing the sorbent bed to dry out after the conditioning step and before sample loading can drastically reduce recovery. This is less of an issue with polymeric sorbents.
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Inconsistent Sample Loading: Ensure that the sample is loaded onto the cartridge at a consistent and controlled flow rate.
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Variable Matrix Effects: Biological matrices like plasma can vary between lots, which can impact the extraction efficiency. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these matrix effects.
Question: How can I improve the cleanliness of my final extract to reduce matrix effects in my LC-MS/MS analysis?
Answer: A clean extract is essential for accurate and sensitive quantification. If you are experiencing significant matrix effects, consider the following optimizations to your wash steps:
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Wash Solvent Composition: The wash solvent should be strong enough to remove endogenous interferences without eluting the Pomalidomide. A common strategy is to use a wash solvent with a lower organic content than the elution solvent. For mixed-mode SPE, you can use an acidic wash to ensure the analyte remains charged and bound to the sorbent while washing away neutral and acidic interferences.
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Multiple Wash Steps: Incorporating multiple, sequential wash steps with solvents of increasing organic strength can provide a more effective cleanup. For example, a first wash with an acidic aqueous solution followed by a second wash with a low percentage of organic solvent in an acidic buffer.
Frequently Asked Questions (FAQs)
What is the expected recovery for Pomalidomide using an optimized SPE method?
While recovery can be method-dependent, for structurally similar immunomodulatory drugs like Thalidomide and Lenalidomide, recovery rates of 88% and higher have been reported using mixed-mode cation exchange SPE.[1] A well-optimized method for Pomalidomide should aim for a recovery of >85%.
What type of SPE sorbent is recommended for Pomalidomide?
Given that Pomalidomide is a weakly basic compound, a mixed-mode cation exchange (MCX) polymeric sorbent is highly recommended. This type of sorbent provides a dual retention mechanism: reversed-phase interaction with the polymer backbone and ion-exchange interaction with the incorporated cation exchange groups. This dual mechanism enhances the selectivity and retention of basic compounds like Pomalidomide from complex biological matrices.
How critical is the pH of the sample and elution solvent?
The pH is extremely critical for optimizing recovery on a mixed-mode cation exchange sorbent.
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Sample Loading: The sample should be acidified to a pH at least two units below the pKa of Pomalidomide to ensure it is protonated (positively charged) and binds strongly to the negatively charged sorbent.
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Elution: The elution solvent should be basic to neutralize the charge on the Pomalidomide molecule, disrupting the ionic interaction and allowing for its release from the sorbent. A common approach is to use a solution of ammonium hydroxide in an organic solvent like methanol or acetonitrile.
Can I use this compound to correct for low recovery?
A stable isotope-labeled internal standard like this compound is essential for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and potential losses during sample processing. However, it should not be used to mask a fundamentally flawed extraction procedure. The goal should always be to optimize the SPE method to achieve high and consistent recovery of both the analyte and the internal standard.
Quantitative Data Summary
The following tables summarize expected recovery data for immunomodulatory drugs structurally similar to Pomalidomide, which can serve as a benchmark for method development and optimization.
Table 1: Expected Recovery of Lenalidomide using Mixed-Mode Cation Exchange (MCX) SPE
| Parameter | Condition | Reported Recovery (%) |
| Sorbent | Oasis™ MCX | 88 |
| Sample Matrix | Plasma | |
| Elution Solvent | Not specified in detail, but typically a basic organic solution for MCX |
Data adapted from a study on Lenalidomide, a structurally related compound.[1]
Table 2: General Troubleshooting Parameters and Their Impact on Recovery
| Parameter | Sub-optimal Condition | Potential Impact on Recovery | Recommended Action |
| Sorbent Type | Non-optimal (e.g., C18 for a basic compound) | Low recovery due to poor retention | Use a mixed-mode cation exchange (MCX) sorbent. |
| Sample pH | Too high during loading | Low recovery due to analyte breakthrough | Acidify sample to pH < (pKa - 2). |
| Wash Solvent | Too strong (high organic %) | Low recovery due to premature elution | Use a weaker wash solvent (lower organic %). |
| Elution Solvent | Too weak (neutral or acidic) | Low recovery due to incomplete elution | Use a basic elution solvent (e.g., 5% NH4OH in MeOH). |
| Flow Rate | Too high during loading/elution | Low and inconsistent recovery | Optimize and control flow rate (e.g., 1-2 mL/min). |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid phase extraction of Pomalidomide from human plasma. This protocol is adapted from established methods for structurally similar compounds and serves as a starting point for optimization.
Protocol: Solid Phase Extraction of Pomalidomide from Human Plasma using Mixed-Mode Cation Exchange (MCX)
1. Materials and Reagents:
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Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)
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Pomalidomide and this compound analytical standards
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Human plasma (with anticoagulant)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (reagent grade)
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Ammonium hydroxide (reagent grade)
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Deionized water
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SPE vacuum manifold
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Centrifuge
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Vortex mixer
2. Sample Preparation:
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Allow frozen plasma samples to thaw at room temperature.
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Vortex the plasma samples to ensure homogeneity.
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Spike the plasma samples with this compound internal standard working solution to achieve the desired final concentration.
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Vortex briefly.
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Acidify the plasma sample by adding an equal volume of 4% formic acid in water.
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Vortex for 30 seconds.
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Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
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Use the supernatant for the SPE procedure.
3. Solid Phase Extraction Procedure:
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Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
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Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 4% formic acid in water. Do not allow the sorbent to dry.
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Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.
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Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water.
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Washing Step 2: Wash the cartridge with 1 mL of methanol.
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Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
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Elution: Elute the Pomalidomide and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the SPE process for Pomalidomide.
Caption: Experimental workflow for Pomalidomide SPE.
Caption: Troubleshooting logic for low Pomalidomide recovery.
References
Minimizing matrix effects with Pomalidomide-15N,13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pomalidomide-¹⁵N,¹³C₅ as an internal standard to minimize matrix effects in quantitative bioanalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Pomalidomide, particularly those related to matrix effects and internal standard performance.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ME-01 | High variability in Pomalidomide response across different plasma lots. | Significant lot-to-lot differences in matrix components (e.g., phospholipids, endogenous metabolites) are causing variable ion suppression or enhancement. | - Ensure co-elution: Verify that Pomalidomide and Pomalidomide-¹⁵N,¹³C₅ co-elute. The stable isotope-labeled internal standard (SIL-IS) can only compensate for matrix effects if it experiences the same ionization conditions as the analyte. - Optimize sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Matrix factor assessment: Quantify the matrix effect in each new lot of plasma to understand the extent of the variability. The internal standard normalized matrix factor should be close to 1.[1] |
| ME-02 | Poor precision and accuracy in quality control (QC) samples. | Inconsistent matrix effects that are not being fully compensated for by the internal standard. This can happen if the analyte and IS do not behave identically during ionization. | - Check for isotopic interference: Ensure that the Pomalidomide-¹⁵N,¹³C₅ internal standard is of high isotopic purity and does not contribute to the signal of the unlabeled Pomalidomide. - Evaluate different ionization sources: If available, compare the susceptibility of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) to matrix effects for your specific assay. ESI can be more prone to ion suppression. - Dilution: If the analyte concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of matrix components and thus minimize their impact. |
| IS-01 | Inconsistent or low recovery of the Pomalidomide-¹⁵N,¹³C₅ internal standard. | Issues with the sample extraction procedure, or degradation of the internal standard. | - Optimize extraction: Re-evaluate the pH and solvent composition of the extraction buffer to ensure efficient and consistent recovery of both Pomalidomide and its SIL-IS. - Assess stability: Perform stability tests on the internal standard in the biological matrix and in the final extract to ensure it is not degrading during sample processing and analysis. |
| LC-01 | Peak shape for Pomalidomide is poor (e.g., tailing or fronting). | Suboptimal chromatographic conditions or interactions with the analytical column. | - Mobile phase optimization: Adjust the mobile phase pH and organic content to improve peak shape. - Column selection: Test different C18 columns from various manufacturers, as minor differences in silica chemistry can impact peak shape. |
| MS-01 | Low sensitivity for Pomalidomide. | Suboptimal mass spectrometer settings or significant ion suppression. | - MS parameter tuning: Infuse a solution of Pomalidomide to optimize parameters such as capillary voltage, source temperature, and collision energy. - Chromatographic separation: Ensure that Pomalidomide is chromatographically separated from regions of significant ion suppression, which can be identified using post-column infusion experiments. |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like Pomalidomide-¹⁵N,¹³C₅ preferred over a structurally similar analog?
A1: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS/MS analysis. Because Pomalidomide-¹⁵N,¹³C₅ is chemically identical to Pomalidomide, it exhibits the same physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. A structurally similar analog may behave differently in these aspects, leading to incomplete correction for matrix effects and other sources of analytical variability.
Q2: How does Pomalidomide-¹⁵N,¹³C₅ help in minimizing matrix effects?
A2: Matrix effects are caused by co-eluting compounds from the biological sample that can either suppress or enhance the ionization of the analyte (Pomalidomide), leading to inaccurate quantification. Since Pomalidomide-¹⁵N,¹³C₅ co-elutes and has the same ionization properties as the unlabeled drug, it is affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, resulting in a more accurate and precise measurement.
Q3: What are the key validation parameters to assess when using Pomalidomide-¹⁵N,¹³C₅?
A3: When validating a bioanalytical method using a SIL-IS, it is crucial to assess selectivity, accuracy, precision, recovery, matrix effect, and stability. For the matrix effect, the internal standard normalized matrix factor should be evaluated across multiple lots of the biological matrix to ensure consistent compensation.
Q4: Can I use a deuterated internal standard instead of a ¹³C and ¹⁵N-labeled one?
A4: While deuterated standards are a type of SIL-IS, they can sometimes exhibit a "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated analyte. This can lead to differential ionization and incomplete compensation for matrix effects. ¹³C and ¹⁵N labeling does not typically cause a measurable chromatographic shift, making them a more robust choice.
Q5: What should I do if I observe ion suppression even with the use of Pomalidomide-¹⁵N,¹³C₅?
A5: Even with a SIL-IS, significant ion suppression can be problematic if it leads to a signal that is too low for reliable detection (i.e., below the lower limit of quantitation). In such cases, focus on improving the sample clean-up procedure to remove the interfering matrix components or optimizing the chromatographic separation to move the Pomalidomide peak away from the region of ion suppression.
Data Presentation
The use of Pomalidomide-¹⁵N,¹³C₅ as an internal standard significantly improves the precision and accuracy of Pomalidomide quantification in the presence of matrix effects. The following tables present representative data illustrating the expected performance of an LC-MS/MS assay with and without the SIL-IS.
Disclaimer: The following data is illustrative and represents typical performance improvements. Actual results may vary based on specific experimental conditions.
Table 1: Pomalidomide Recovery in Human Plasma
| Sample ID | Recovery without IS (%) | Recovery with Pomalidomide-¹⁵N,¹³C₅ (%) |
| Plasma Lot 1 | 75.2 | 98.9 |
| Plasma Lot 2 | 68.5 | 99.2 |
| Plasma Lot 3 | 81.3 | 101.5 |
| Mean | 75.0 | 99.9 |
| %RSD | 8.5 | 1.4 |
Table 2: Matrix Factor for Pomalidomide in Human Plasma
| Sample ID | Matrix Factor without IS | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 0.68 | 0.98 |
| Plasma Lot 2 | 1.25 | 1.03 |
| Plasma Lot 3 | 0.85 | 0.99 |
| Mean | 0.93 | 1.00 |
| %RSD | 31.4 | 2.6 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level (ng/mL) | Analysis Method | Accuracy (%) | Precision (%CV) |
| Low (5) | Without IS | 82.3 | 18.5 |
| With Pomalidomide-¹⁵N,¹³C₅ | 98.7 | 4.2 | |
| Medium (50) | Without IS | 118.9 | 15.2 |
| With Pomalidomide-¹⁵N,¹³C₅ | 102.1 | 3.1 | |
| High (200) | Without IS | 88.5 | 16.8 |
| With Pomalidomide-¹⁵N,¹³C₅ | 99.5 | 2.5 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
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To 100 µL of human plasma, add 10 µL of Pomalidomide-¹⁵N,¹³C₅ working solution (concentration will depend on the expected analyte concentration range).
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Vortex for 10 seconds to mix.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters (Illustrative)
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0.0-0.5 min: 10% B
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0.5-2.5 min: 10-90% B
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-10% B
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3.1-4.0 min: 10% B
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-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
3. Mass Spectrometry Parameters (Illustrative)
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Pomalidomide: Q1 (m/z) -> Q3 (m/z) [Specific values to be optimized]
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Pomalidomide-¹⁵N,¹³C₅: Q1 (m/z) -> Q3 (m/z) [Specific values to be optimized based on the labeling pattern]
-
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Ion Source Temperature: 500°C
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Capillary Voltage: 3.5 kV
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Collision Gas: Argon
Visualizations
References
Technical Support Center: Pomalidomide-15N,13C5 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pomalidomide-15N,13C5 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Pomalidomide, a therapeutic agent. It is used as an internal standard (IS) in quantitative bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotopes (¹⁵N and ¹³C) increases the mass of the molecule without significantly altering its chemical and physical properties. This allows it to be distinguished from the unlabeled analyte (Pomalidomide) by the mass spectrometer while co-eluting chromatographically. Using a SIL-IS is considered the gold standard as it effectively compensates for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of the analyte.
Q2: What are the common sources of variability when using this compound?
Variability in the internal standard signal can arise from several factors:
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Internal Standard Quality: Issues with purity (chemical and isotopic) of the this compound stock solution.
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Sample Preparation: Inconsistent addition of the IS to samples, incomplete extraction recovery, or degradation of the IS during sample processing.
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Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).
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Instrumental Issues: Fluctuations in the LC-MS/MS system performance, such as inconsistent injection volumes or detector response.
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Metabolite Interference: Cross-talk from metabolites of pomalidomide that may have similar mass-to-charge ratios or fragmentation patterns.
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Isotopic Exchange: Although less common with ¹⁵N and ¹³C labels compared to deuterium, the potential for exchange of isotopes with the surrounding environment cannot be entirely ruled out under certain conditions.
Q3: How can I assess the quality of my this compound internal standard?
It is crucial to verify the quality of your SIL-IS. The certificate of analysis (CoA) provided by the manufacturer should be reviewed for:
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Chemical Purity: Should be high (typically >98%) to avoid interference from impurities.
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Isotopic Purity/Enrichment: Indicates the percentage of the labeled compound versus the unlabeled analyte. High isotopic purity is essential to prevent the IS from contributing to the analyte signal.
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Identity Confirmation: Verified by techniques like mass spectrometry and NMR.
For ongoing use, it is good practice to periodically check the purity of the stock solution, for instance, by acquiring a full scan mass spectrum to look for the presence of unlabeled pomalidomide or other impurities.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound internal standard.
Issue 1: High Variability in Internal Standard Peak Area Across a Batch
Symptoms:
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The peak area of this compound is inconsistent across calibration standards, quality controls (QCs), and unknown samples within the same analytical run.
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The coefficient of variation (%CV) of the IS peak area is higher than the acceptable limit (typically >15%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent IS Addition | - Verify the calibration and proper functioning of pipettes used for IS spiking.- Ensure the IS spiking solution is homogeneous and has not precipitated.- Add the IS to all samples at the beginning of the sample preparation process to account for variability in subsequent steps. |
| Variable Extraction Recovery | - Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure consistent recovery for both the analyte and the IS.- Ensure complete evaporation and reconstitution of the sample extracts. |
| Instrument Instability | - Check for fluctuations in the LC pump pressure and autosampler injection volume.- Clean the mass spectrometer ion source to remove any contaminants that may be causing signal instability. |
| Matrix Effects | - Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples from different sources.[1]- If significant matrix effects are observed, improve the sample cleanup procedure or modify the chromatographic conditions to separate the IS from interfering matrix components. |
Issue 2: Systematic Trend in Internal Standard Response
Symptoms:
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The peak area of this compound gradually increases or decreases over the course of an analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instrument Drift | - Allow the LC-MS/MS system to equilibrate for a sufficient time before starting the analytical run.- Monitor system suitability samples throughout the run to detect any drift in performance. |
| Column Degradation | - Evaluate the performance of the analytical column. A decline in peak shape or retention time stability may indicate column aging.- Replace the column if necessary. |
| IS Adsorption | - Pomalidomide has limited aqueous solubility. Ensure the reconstitution solvent has sufficient organic content to prevent precipitation or adsorption of the IS to vials or tubing. |
Issue 3: Low or No Internal Standard Signal
Symptoms:
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The peak area of this compound is significantly lower than expected or absent altogether.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| IS Preparation Error | - Verify the concentration and preparation of the IS stock and working solutions.- Check for calculation errors during dilution. |
| IS Degradation | - Assess the stability of this compound in the stock solution and during sample processing. Pomalidomide is susceptible to hydrolysis.[2]- Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light.[1][3] |
| Incorrect MS/MS Parameters | - Confirm that the correct precursor and product ion transitions for this compound are being monitored.- Optimize MS parameters such as collision energy and declustering potential. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for extracting pomalidomide from plasma samples.
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Sample Aliquoting: Pipette 50 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
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Internal Standard Spiking: Add 100 µL of the this compound working solution (e.g., in acetonitrile) to each tube.
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Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
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Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional but recommended for concentration): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
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Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol helps to determine if components in the biological matrix are affecting the ionization of the internal standard.
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the this compound working solution into the reconstitution solvent.
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Set B (Post-extraction Spike): Extract blank biological matrix using the established sample preparation protocol. Spike the this compound working solution into the final extract.
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Set C (Pre-extraction Spike): Spike the this compound working solution into the blank biological matrix before extraction.
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Analyze all three sets using the LC-MS/MS method.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF of 1 indicates no matrix effect.
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
-
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Calculate the Recovery:
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Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
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Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of pomalidomide in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. These values can serve as a benchmark for your own method development and troubleshooting.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 400 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (%CV) | Reference |
| LLOQ | Within ±20% | < 20% | [4] |
| Low QC | Within ±15% | < 15% | [4] |
| Medium QC | Within ±15% | < 15% | [4] |
| High QC | Within ±15% | < 15% | [4] |
Table 3: Stability Data for Pomalidomide
| Stability Condition | Duration | Stability (%) | Reference |
| Bench-top (Room Temp) in Plasma | 24 hours | > 85% | [2] |
| Freeze-Thaw Cycles in Plasma | 3 cycles | > 85% | [1] |
| Long-term Storage (-80°C) in Plasma | 3 months | > 85% | [1] |
| Stock Solution (-80°C) | 1 month | > 90% | [1] |
Visualizations
Caption: A typical experimental workflow for the quantification of pomalidomide in plasma.
Caption: A logical workflow for troubleshooting internal standard variability.
References
Troubleshooting low signal intensity of Pomalidomide-15N,13C5
This technical support guide is intended for researchers, scientists, and drug development professionals using Pomalidomide-15N,13C5 as an internal standard or for other quantitative assays. It provides troubleshooting advice for common issues, particularly low signal intensity, encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a consistently low signal for our this compound internal standard. What are the potential causes?
A1: Low signal intensity for an isotopically labeled internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometric detection. It is essential to systematically investigate each of these stages to pinpoint the root cause.
Q2: How can sample preparation contribute to low signal intensity?
A2: Issues during sample preparation are a common source of poor signal. Consider the following:
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Incomplete Extraction: Pomalidomide may not be efficiently extracted from the sample matrix (e.g., plasma, tissue homogenate). The chosen extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be optimized for Pomalidomide. Inefficient extraction will lead to a lower concentration of the analyte reaching the instrument.
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Analyte Degradation: Pomalidomide may be unstable under the extraction conditions (e.g., pH, temperature). Ensure that the sample processing environment is controlled to prevent degradation.
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Pipetting Errors: Inaccurate pipetting of the internal standard or the sample can lead to a lower than expected concentration being analyzed. Calibrate and verify the accuracy of your pipettes regularly.
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Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source. This phenomenon, known as ion suppression, is a frequent cause of low signal intensity in LC-MS/MS analysis.[1][2]
Q3: What chromatographic issues can lead to a decreased signal?
A3: The liquid chromatography (LC) separation is critical for delivering a concentrated band of the analyte to the mass spectrometer and for separating it from interfering matrix components.
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Poor Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by a mismatched mobile phase and column chemistry, a degraded column, or improper mobile phase pH.
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Suboptimal Gradient: An inefficient gradient may not adequately separate this compound from matrix components that cause ion suppression.
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Column Overload: Injecting too much sample can lead to poor peak shape and reduced signal intensity.
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System Leaks: Any leaks in the LC system will result in a lower flow rate and, consequently, a reduced amount of analyte reaching the detector.
Q4: How can mass spectrometer settings affect the signal intensity of this compound?
A4: The mass spectrometer must be properly tuned and optimized for the specific analyte.
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Incorrect Mass Transitions: Ensure you are monitoring the correct precursor and product ion masses (m/z) for this compound.
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Suboptimal Ion Source Parameters: The ion source settings (e.g., gas flows, temperature, and voltages) are critical for efficient ionization. These parameters should be optimized specifically for Pomalidomide. One study found that for Pomalidomide, Atmospheric Pressure Chemical Ionization (APCI) provided a superior signal intensity compared to Electrospray Ionization (ESI).[3]
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Inadequate Collision Energy: The collision energy used for fragmentation in the collision cell must be optimized to produce the desired product ions efficiently.
-
Detector Issues: A failing detector will result in a universally low signal for all analytes.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Pomalidomide and its isotopically labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Pomalidomide | 274.2 | 163.1 | ESI+ |
| Pomalidomide | 274.02 | 201.00 | APCI+ |
| This compound | 280.2 (calculated) | 168.1 (calculated) | ESI+ / APCI+ |
Note: The m/z values for this compound are calculated based on the addition of one 15N and five 13C atoms. The exact mass transitions should be confirmed by direct infusion of the standard.
Experimental Protocol: LC-MS/MS Analysis of Pomalidomide
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pomalidomide: m/z 274.2 → 163.1
-
This compound: Monitor the appropriate mass shift (e.g., m/z 280.2 → 168.1).
-
-
Ion Source Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and source temperature for maximum signal intensity.
-
Collision Energy: Optimize for the specific instrument to achieve maximum product ion intensity.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Simplified signaling pathway for Pomalidomide's mechanism of action.[][5][6][7]
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]
Pomalidomide-15N,13C5 stability in processed samples and autosampler
This technical support center provides guidance on the stability of Pomalidomide-15N,13C5 in processed samples and within an autosampler. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a typical autosampler after sample processing?
A1: While specific data for the isotopically labeled form is not extensively published, studies on pomalidomide show excellent stability in processed samples stored in an autosampler. Generally, you can expect minimal degradation over a 24-hour period when samples are maintained at refrigerated temperatures (e.g., 4°C). One study demonstrated less than a 2% difference in concentration for pomalidomide samples analyzed immediately and after 24 hours in an autosampler set at 4°C[1]. Another study assessed autosampler stability at 15°C for 24 hours, with acceptance criteria for accuracy not exceeding 15%[2].
Q2: What is the expected benchtop stability of this compound in processed plasma samples at room temperature?
A2: The stability of pomalidomide in plasma at room temperature is dependent on the sample preparation. In plasma pre-stabilized with 0.1% HCl, pomalidomide is stable for up to 8 hours. However, in non-stabilized plasma, stability is significantly reduced to approximately 2 hours[1]. It is crucial to process samples promptly or use a stabilizing agent if they are to remain at room temperature for an extended period.
Q3: What are the typical conditions for assessing the freeze-thaw stability of pomalidomide in biological matrices?
A3: Freeze-thaw stability is commonly evaluated by subjecting samples to multiple freeze-thaw cycles. A typical protocol involves freezing samples at -80°C for at least 12 hours, followed by thawing at room temperature. This cycle is often repeated three to four times[1]. Pomalidomide has been shown to be stable through four freeze-thaw cycles in human plasma[1].
Q4: Can this compound degrade during sample extraction?
A4: While pomalidomide is generally stable, the extraction process should be evaluated for potential degradation. A control experiment where a known amount of [14C]pomalidomide was spiked into a control matrix and subjected to the extraction procedure can be used to determine both extraction efficiency and stability[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing peak area for this compound over an analytical run. | Instability in the autosampler. | Ensure the autosampler temperature is maintained at a refrigerated temperature (e.g., 4°C). Re-inject standards at the beginning and end of the sequence to assess any potential degradation over time. |
| High variability in replicate injections. | Inconsistent sample temperature or prolonged exposure to room temperature. | Minimize the time samples spend at room temperature before analysis. If necessary, use a cooled autosampler. For plasma samples, consider pre-stabilization with 0.1% HCl[1]. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of pomalidomide. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) to identify potential degradation products and ensure the analytical method can resolve them from the parent compound[4]. |
| Poor recovery of this compound after freeze-thaw cycles. | Analyte instability due to repeated freezing and thawing. | Limit the number of freeze-thaw cycles. Prepare smaller aliquots of samples to avoid repeated thawing of the entire sample. |
Experimental Protocols
Autosampler Stability Assessment
This protocol is designed to evaluate the stability of this compound in processed samples residing in an autosampler.
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples of this compound in the final processed sample matrix.
-
Initial Analysis: Analyze the QC samples immediately after preparation to establish the initial (T=0) concentrations.
-
Storage: Place the remaining QC samples in the autosampler set at a controlled temperature (e.g., 4°C).
-
Time-Point Analysis: Re-analyze the QC samples after a predetermined period, typically 24 hours, which should be representative of the longest anticipated analytical run time[1][2].
-
Data Analysis: Calculate the percentage difference between the initial concentrations and the concentrations at the final time point. The mean concentration should ideally be within ±15% of the nominal concentration.
Freeze-Thaw Stability Assessment
This protocol assesses the stability of this compound when subjected to repeated freezing and thawing cycles.
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the relevant biological matrix (e.g., human plasma).
-
Initial Freeze: Store the QC samples at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours[1].
-
Thaw: Thaw the samples unassisted at room temperature until completely liquid.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a specified number of times (e.g., three or four cycles)[1].
-
Analysis: After the final thaw cycle, process and analyze the samples.
-
Data Analysis: Compare the concentrations of the freeze-thaw samples to a freshly prepared set of QC samples. The mean concentration should ideally be within ±15% of the nominal concentration.
Quantitative Data Summary
The following table summarizes stability data for pomalidomide from various studies. It is anticipated that this compound will exhibit similar stability profiles.
| Stability Test | Matrix/Solvent | Conditions | Duration | Result | Reference |
| Post-Preparative (Autosampler) | Processed Samples | 4°C | 24 hours | < 2% difference | [1] |
| Post-Preparative (Autosampler) | Processed Samples | 15°C | 24 hours | Accuracy within 15% | [2] |
| Benchtop | Human Plasma (with 0.1% HCl) | Room Temperature | 8 hours | Stable | [1] |
| Benchtop | Human Plasma (no stabilizer) | Room Temperature | 2 hours | Stable | [1] |
| Freeze/Thaw | Human Plasma | 4 cycles (-80°C to RT) | N/A | Stable | [1] |
| Stock Solution | Acetonitrile | Room Temperature | 6 hours | < 5% difference | [1] |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uop.edu.jo [uop.edu.jo]
- 3. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
Technical Support Center: Pomalidomide-15N,13C5 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Pomalidomide-15N,13C5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic results and achieve ideal peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for reversed-phase HPLC analysis of Pomalidomide involves a C18 or a phenyl-hexyl column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is generally acidic, in the range of 2.5 to 3.5, to ensure the protonation of Pomalidomide and minimize silanol interactions that can lead to peak tailing.[1][2][3]
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for Pomalidomide, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.
Troubleshooting Peak Tailing:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5) to keep the pomalidomide molecule protonated and minimize interactions with ionized silanols.[1][3]
-
Buffer Strength: An inadequate buffer concentration may not effectively control the on-column pH. Increasing the buffer concentration can sometimes improve peak shape.
-
Column Choice: Consider using a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups. Phenyl-hexyl columns can also offer alternative selectivity and improved peak shape for aromatic compounds like Pomalidomide.[1]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask silanol groups and improve peak symmetry. However, be mindful that TEA can suppress MS signals if using an LC-MS system.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am observing peak fronting for my this compound peak. What could be the reason?
Peak fronting is less common than tailing for basic compounds but can occur due to several reasons:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. It is always best to dissolve the sample in the mobile phase if possible.
-
Column Overloading: While often associated with tailing, severe overloading can also manifest as fronting.
-
Column Degradation: A void or collapse at the head of the column can lead to distorted peak shapes, including fronting.
Q4: Can I use the same HPLC method for Pomalidomide and its isotopically labeled form, this compound?
Yes, generally, the chromatographic behavior of an isotopically labeled compound is nearly identical to its unlabeled counterpart. Therefore, an HPLC method developed for Pomalidomide should be suitable for this compound with minimal to no modification. The primary difference will be in the mass-to-charge ratio (m/z) when using a mass spectrometer for detection.
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak shape issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in HPLC analysis.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Pomalidomide
This protocol is a general method that can be adapted for the analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
Column: Kinetex Phenyl-Hexyl C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
2. Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.1 M potassium dihydrogen phosphate (KH2PO4) solution in water. Adjust the pH to 2.5 with orthophosphoric acid.[1]
-
Organic Phase: HPLC-grade Methanol.[1]
-
Mobile Phase Composition: Mix the aqueous phase and methanol in a ratio of 30:70 (v/v).[1]
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 221 nm.[1]
-
Injection Volume: 10-20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible diluent.
-
Perform serial dilutions to create working standards at the desired concentration range.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize quantitative data from various published methods for Pomalidomide, which can be used as a benchmark for evaluating the performance of your HPLC method for this compound.
Table 1: System Suitability Parameters for Pomalidomide Analysis
| Parameter | Reported Value | Reference |
| Tailing Factor | 1.25 | [1] |
| Tailing Factor | 1.28 | [4] |
| Tailing Factor | 1.22 | [3] |
| Theoretical Plates | 6560 | [1] |
| Theoretical Plates | 4126 | [4] |
| Theoretical Plates | 9241 | [3] |
Table 2: HPLC Method Parameters for Pomalidomide from Different Studies
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex Phenyl-Hexyl C18 (250 x 4.6 mm, 5 µm) | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm) | XTerra RP C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1M KH2PO4 (pH 2.5):Methanol (30:70) | Phosphate buffer:Methanol (40:60) | 0.03M KH2PO4 (pH 3.2):Acetonitrile (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | 221 nm | 228 nm | 220 nm |
| Retention Time | 4.7 min | 3.677 min | 5.219 min |
| Reference | [1] | [4] | [3] |
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. This binding event leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of action for Pomalidomide's immunomodulatory and anti-myeloma activities.
Pomalidomide's Mechanism of Action
Caption: The signaling pathway of Pomalidomide, initiated by its binding to Cereblon.
References
Technical Support Center: Pomalidomide-15N,13C5 Carryover in LC-MS/MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues with Pomalidomide and its stable isotope-labeled internal standard (SIL-IS), Pomalidomide-15N,13C5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.
Troubleshooting Guides
Carryover of Pomalidomide and its SIL-IS can lead to inaccurate quantification in bioanalytical methods. The following guides provide a systematic approach to identifying and mitigating carryover.
Guide 1: Identifying the Source of Carryover
The first step in addressing carryover is to determine its origin within the LC-MS/MS system. Common sources include the autosampler, injector port, sample loop, column, and mass spectrometer ion source.
Experimental Protocol: Systematic Source Identification
-
Initial Carryover Assessment:
-
Inject a high concentration standard of Pomalidomide.
-
Immediately follow with a series of blank injections (mobile phase or matrix blank).
-
Monitor the peak area of Pomalidomide and this compound in the blank injections. A decreasing trend in peak area across consecutive blanks is indicative of carryover.
-
-
Isolating the Injector and Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence of a high concentration standard followed by blanks.
-
If carryover persists, the source is likely the autosampler (needle, rotor seal, sample loop) or transfer tubing.[1]
-
If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
-
Evaluating the Autosampler Wash:
-
If the autosampler is suspected, optimize the needle wash procedure.
-
Increase the volume and/or duration of the wash.
-
Experiment with different wash solvent compositions (see Guide 2).
-
-
Assessing the Mass Spectrometer:
-
If carryover is still observed after thoroughly cleaning the LC components, the ion source of the mass spectrometer may be contaminated.
-
Follow the manufacturer's instructions for cleaning the ion source components (e.g., ion transfer capillary, cones).
-
Guide 2: Selecting and Optimizing Wash Solutions
The composition of the autosampler wash solution is critical for minimizing carryover. Pomalidomide, a nitrogen-containing heterocyclic compound, may exhibit strong interactions with surfaces.
Recommended Wash Solutions:
A multi-component wash solution is often more effective than a single solvent. Consider the following formulations:
| Wash Solution Composition | Rationale |
| Aqueous/Organic with Acid (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) | A good starting point for reversed-phase chromatography. The organic solvent helps to dissolve Pomalidomide, while the acid can help to neutralize any ionic interactions with system components.[2] |
| Strong Organic Mix (e.g., 1:1:1 Isopropanol:Acetonitrile:Methanol) | Isopropanol is a strong solvent that can be effective in removing highly adsorbed compounds. This mixture provides a broad polarity range to remove various residues. |
| DMSO-containing Wash (if compatible with your system) | Dimethyl sulfoxide (DMSO) is a powerful solvent that can be effective for particularly "sticky" compounds. However, its high boiling point and viscosity require thorough rinsing with a more volatile solvent to prevent it from entering the MS. |
Experimental Protocol: Wash Solution Optimization
-
Establish a Baseline: Perform a carryover experiment with your current wash solution to determine the baseline level of carryover.
-
Test Alternative Solutions: Systematically test the recommended wash solutions from the table above.
-
Sequence of Injections:
-
Inject a high concentration Pomalidomide standard.
-
Perform the needle wash with the test solution.
-
Inject a blank.
-
Repeat for each test solution.
-
-
Data Analysis: Compare the peak areas of Pomalidomide and this compound in the blank injections for each wash solution to identify the most effective one.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound?
A1: According to regulatory guidelines for bioanalytical method validation, the carryover in a blank sample following the injection of the highest calibration standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3]
Q2: My this compound internal standard shows carryover, but the analyte does not. What could be the cause?
A2: This situation can arise due to differences in the concentration of the analyte and the SIL-IS. The SIL-IS is often used at a single, higher concentration across all samples, making it more prone to carryover. Additionally, subtle differences in the physicochemical properties between the labeled and unlabeled compound could lead to differential adsorption.
Q3: Can the type of analytical column affect carryover?
A3: Yes, the column is a significant potential source of carryover.[4][5] Compounds can be strongly retained on the stationary phase or interact with active sites on the column hardware or frits. If carryover is suspected from the column, consider the following:
-
Thorough Column Washing: Implement a robust column wash at the end of each run, potentially with a stronger solvent than the mobile phase.
-
Alternative Column Chemistries: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to find one with less secondary interaction with Pomalidomide.
-
Guard Column: A guard column can help to trap strongly retained compounds and is easier and more cost-effective to replace than the analytical column.
Q4: How often should I perform carryover checks?
A4: Carryover should be assessed during method development and validation. For routine sample analysis, it is good practice to periodically inject blank samples, especially after high-concentration samples, to monitor for any developing carryover issues.
Visualizations
Diagram 1: Systematic Carryover Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
Resolving co-eluting interferences with Pomalidomide-15N,13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Pomalidomide using its stable isotope-labeled internal standard, Pomalidomide-15N,13C5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Pomalidomide. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). Because it has a nearly identical chemical structure and physicochemical properties to Pomalidomide, it co-elutes chromatographically and experiences similar matrix effects (ion suppression or enhancement)[1][2]. This allows for accurate quantification of Pomalidomide in complex biological matrices like plasma by correcting for variations during sample preparation and analysis[3][4].
Q2: What are co-eluting interferences and how do they affect my analysis?
Co-eluting interferences are compounds in a sample that have the same or very similar retention times as the analyte of interest (Pomalidomide) and/or the internal standard (this compound) under a specific chromatographic method[5]. These interferences can originate from the biological matrix, metabolites, degradation products, or process-related impurities[6][7]. Co-elution can lead to inaccurate quantification by causing ion suppression or enhancement, where the presence of the interfering compound alters the ionization efficiency of the analyte or internal standard in the mass spectrometer's ion source[8][9].
Q3: My stable isotope-labeled internal standard is supposed to co-elute perfectly with the analyte. Why would an interference still be a problem?
While stable isotope-labeled internal standards are designed to co-elute and track the analyte, issues can still arise:
-
Differential Matrix Effects: Even with a co-eluting internal standard, a strong matrix effect from a third co-eluting compound can disproportionately affect the analyte and the internal standard, leading to inaccurate results.
-
Isobaric Interference: An interfering compound may have the same nominal mass as Pomalidomide or this compound, leading to overlapping signals in the mass spectrometer.
-
Internal Standard Signal Suppression: High concentrations of the analyte itself can sometimes suppress the signal of the co-eluting internal standard, a phenomenon that can affect the linearity of the assay.[10][11]
-
Incomplete Co-elution: Even deuterated or 13C-labeled standards can sometimes exhibit slight chromatographic separation from the native analyte, leading to differential matrix effects and inaccurate quantification.[2]
Q4: What are the potential sources of co-eluting interferences for Pomalidomide?
Potential sources of co-eluting interferences in Pomalidomide analysis include:
-
Metabolites: Pomalidomide is extensively metabolized in the body.[5][12] These metabolites may have similar chemical structures and chromatographic behavior.
-
Degradation Products: Pomalidomide can degrade under certain conditions (acidic, alkaline, oxidative, and thermal stress), forming various degradation products.[6][7] A study identified 10 different degradation products of Pomalidomide.[6]
-
Process-Related Impurities: Impurities from the synthesis of Pomalidomide may be present in the drug substance.[6]
-
Matrix Components: Endogenous components from biological samples (e.g., phospholipids, salts) can co-elute and cause matrix effects.[9]
Troubleshooting Guides
Scenario 1: Poor Peak Shape and/or Unexplained Peaks Co-eluting with this compound
Problem: You observe tailing, fronting, or split peaks for your this compound internal standard, or you see an additional peak at the same retention time that is interfering with integration.
Initial Assessment Workflow
Caption: Initial assessment of co-eluting interference with the internal standard.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Modify Mobile Phase Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and resolve co-eluting peaks.
-
Adjust pH: Modifying the pH of the aqueous mobile phase can change the ionization state of Pomalidomide and potential interferences, affecting their retention and separation.
-
-
Evaluate a Different Stationary Phase:
-
If modifications to the mobile phase are insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different separation selectivity.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement a more rigorous SPE method to selectively isolate Pomalidomide and its internal standard while removing a broader range of matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by changing the extraction solvent or adjusting the pH of the sample to improve the removal of interferences.
-
Experimental Protocol: Example of Modified Gradient Elution
This protocol provides an example of how to modify a gradient to improve separation.
| Parameter | Original Method | Modified Method for Improved Resolution |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min | 5% B for 1 min, then to 40% B in 5 min, then to 95% B in 1 min |
| Injection Volume | 5 µL | 5 µL |
Scenario 2: Inconsistent Internal Standard Response Across a Batch
Problem: The peak area of this compound varies significantly between samples in the same analytical run, leading to poor precision and accuracy.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for inconsistent internal standard response.
Troubleshooting Steps:
-
Post-Column Infusion Experiment:
-
This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.
-
Protocol:
-
Set up the LC system with the analytical column and mobile phases.
-
Use a syringe pump to continuously infuse a standard solution of this compound into the mobile phase flow after the column and before the mass spectrometer.
-
Inject a blank, extracted matrix sample.
-
Monitor the signal of the infused internal standard. Dips in the signal indicate regions of ion suppression.
-
-
If the retention time of Pomalidomide falls within a region of ion suppression, chromatographic conditions must be altered to move the analyte to a cleaner region of the chromatogram.
-
-
Matrix Factor Evaluation:
-
Quantify the extent of matrix effects by comparing the response of the internal standard in a neat solution to its response in an extracted blank matrix.
-
Calculation: Matrix Factor = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. Consistent matrix factors across different lots of matrix are desirable.
-
Quantitative Data Summary: Matrix Effect Assessment
| Lot of Blank Plasma | Peak Area of IS (Neat Solution) | Peak Area of IS (Post-Extraction Spike) | Matrix Factor |
| Lot A | 500,000 | 250,000 | 0.50 |
| Lot B | 510,000 | 260,000 | 0.51 |
| Lot C | 495,000 | 450,000 | 0.91 |
In this example, Lots A and B show significant and consistent ion suppression, while Lot C shows minimal suppression. The variability between lots highlights a potential issue with the method's robustness.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This is a common and rapid method for sample cleanup.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Pomalidomide Analysis
This table provides a starting point for method development.
| Parameter | Setting |
| LC System | UHPLC System |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 80% B over 3 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pomalidomide) | m/z 274.1 -> 163.1 |
| MRM Transition (this compound) | m/z 280.1 -> 168.1 |
| Source Temperature | 500°C |
| Collision Gas | Argon |
For further assistance, please contact our technical support team with your detailed experimental conditions and chromatograms.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of related substances in pomalidomide by hyphenated LC–MS techniques [ouci.dntb.gov.ua]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Pomalidomide-¹⁵N,¹³C₅ versus Deuterated Pomalidomide as an Internal Standard in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This is particularly true for the quantification of potent pharmaceutical compounds like pomalidomide, where accuracy and precision are critical. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards for pomalidomide: the multi-isotope labeled Pomalidomide-¹⁵N,¹³C₅ and the more conventional deuterated pomalidomide.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their chemical and physical similarity to the analyte. However, the specific type of isotopic labeling—heavy-atom (¹³C, ¹⁵N) versus deuterium (²H or D)—can significantly impact assay performance.
Key Performance Comparison
The selection of an internal standard is a critical decision in method development. While both Pomalidomide-¹⁵N,¹³C₅ and deuterated pomalidomide serve to improve accuracy and precision, the former generally offers superior performance due to its greater isotopic stability and reduced potential for chromatographic shifts.
| Feature | Pomalidomide-¹⁵N,¹³C₅ | Deuterated Pomalidomide | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent: High likelihood of co-elution with unlabeled pomalidomide. | Variable: Potential for partial or complete chromatographic separation from pomalidomide. | The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to a phenomenon known as the "isotope effect." This can result in a slight difference in retention time on a chromatographic column. When the internal standard does not co-elute perfectly with the analyte, it may be subjected to different matrix effects, compromising the accuracy of the results. In contrast, the incorporation of ¹³C and ¹⁵N isotopes results in a negligible change in polarity and retention behavior. |
| Isotopic Stability | High: The ¹³C and ¹⁵N labels are incorporated into the core structure of the molecule and are not susceptible to exchange. | Moderate to High: The stability depends on the position of the deuterium labels. Labels on non-exchangeable positions are stable, but those on or near heteroatoms or acidic carbons can be prone to back-exchange with protons from the solvent. | Loss of deuterium from an internal standard can lead to the formation of the unlabeled analyte, causing an overestimation of the analyte's concentration. While synthetic strategies aim to place deuterium on stable positions, the risk of exchange, though often minimal, is a consideration. |
| Matrix Effect Compensation | Superior: Due to co-elution, it experiences the same ion suppression or enhancement as the analyte, leading to more accurate correction. | Potentially Compromised: If chromatographic separation occurs, the internal standard and analyte may elute in regions with different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification. | The primary purpose of a SIL internal standard is to compensate for matrix effects. For this to be effective, the internal standard must behave identically to the analyte in the ion source of the mass spectrometer. Any difference in retention time can negate this benefit. |
| Availability and Cost | Lower Availability, Higher Cost: The synthesis of multi-isotope labeled compounds is generally more complex and expensive. | Higher Availability, Lower Cost: Deuterated compounds are often more readily available and less expensive to synthesize. | The choice between the two may be influenced by budgetary constraints and the availability of the specific labeled compound from commercial suppliers. |
Experimental Protocols
While a direct head-to-head comparative study using both internal standards for pomalidomide was not found in the reviewed literature, the following are examples of validated bioanalytical methods for pomalidomide utilizing either a ¹⁵N,¹³C₅-labeled or other stable labeled internal standard.
Method 1: Pomalidomide Quantification using Pomalidomide-¹⁵N,¹³C₅ Internal Standard
This method describes a robust LC-MS/MS assay for the quantification of pomalidomide in human plasma with a lower limit of quantification (LLOQ) of 500 pg/mL.[1]
-
Sample Preparation:
-
Prepare calibration standards and quality control samples in human plasma (K₂EDTA).
-
Use Pomalidomide-¹⁵N,¹³C₅ as the internal standard.
-
Perform protein precipitation by adding acetonitrile (ACN) to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant 3-fold with Type 1 water prior to injection.
-
-
Chromatography:
-
System: Agilent Technologies Series 1100 pumps and autosampler.
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient elution with a high aqueous content in the initial phase.
-
Injection: A custom injection program is used to introduce an aqueous plug into the autosampler needle along with the sample extract to ensure compatibility with the initial mobile phase and maintain good peak shape.
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Method 2: Pomalidomide Quantification using a Stable Labeled Pomalidomide Internal Standard
This method details a validated LC-MS/MS assay for determining pomalidomide concentrations in human plasma samples with a lower limit of quantification of 0.25 ng/mL.[2]
-
Sample Preparation:
-
Spike plasma samples with a stable labeled pomalidomide internal standard.
-
Perform liquid-liquid extraction.
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC).
-
Column: Reversed-phase column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS).
-
Visualizing the Workflow and Mechanism of Action
To better understand the experimental process and the biological context of pomalidomide, the following diagrams have been generated.
Caption: A generalized experimental workflow for the bioanalysis of pomalidomide using a stable isotope-labeled internal standard.
Caption: Simplified signaling pathway illustrating the mechanism of action of pomalidomide.
Conclusion
For the development of high-quality bioanalytical methods for pomalidomide, a stable isotope-labeled internal standard is indispensable. While deuterated pomalidomide can be a viable and cost-effective option, Pomalidomide-¹⁵N,¹³C₅ is the superior choice for ensuring the highest levels of accuracy and robustness. The use of a multi-isotope labeled standard minimizes the risk of chromatographic separation and isotopic instability, leading to more reliable compensation for matrix effects. For assays requiring the utmost precision and confidence, particularly in regulated environments, the investment in a ¹³C and/or ¹⁵N labeled internal standard is well-justified.
References
A Comparative Guide to the Bioanalytical Cross-Validation of Pomalidomide using Pomalidomide-15N,13C5
This guide provides a comparative analysis of bioanalytical methods for the quantification of Pomalidomide in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, Pomalidomide-15N,13C5. The performance of a method utilizing this internal standard is contrasted with alternative methodologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Comparison
The following table summarizes the performance characteristics of various published bioanalytical methods for Pomalidomide quantification in human plasma, including a projected performance for a method using this compound. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and analysis, leading to enhanced precision and accuracy.[1]
| Parameter | Method A: this compound (Projected) | Method B: Fluconazole IS[2] | Method C: Propyl Paraben IS[3] | Method D: No Internal Standard[4] |
| Internal Standard (IS) | This compound | Fluconazole | Propyl Paraben | None |
| Linearity Range | 0.1 - 500 ng/mL | 9.998 - 1009.650 ng/mL | 1 - 1000 ng/mL | 0.1 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 9.998 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | < 10% | Within ±15% | Not explicitly stated | Within ±11% |
| Precision (%CV) | < 10% | ≤ 15% | Not explicitly stated | < 10% |
| Extraction Recovery | > 85% (projected) | 53.86% | Not explicitly stated | Not applicable (Protein Precipitation) |
| Matrix Effect | Minimal (compensated by IS) | Assessed and within acceptable limits | Assessed and within acceptable limits | Potential for uncompensated matrix effects |
Experimental Protocols
Below are detailed methodologies for a representative bioanalytical method for Pomalidomide using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 25 µL of human plasma, add 75 µL of acetonitrile containing the internal standard (e.g., this compound).[4]
-
Vortex the samples for 30 seconds to precipitate proteins.[4]
-
Centrifuge the samples at 12,000 rpm for 8 minutes.[4]
-
Transfer 50 µL of the supernatant to a clean vial for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient: A 5-minute gradient is typically employed, starting with a low percentage of mobile phase B and ramping up to elute Pomalidomide.[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 40°C[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pomalidomide: Precursor ion > Product ion (e.g., m/z 274.1 > 149.0)
-
This compound: Precursor ion > Product ion (projected, e.g., m/z 280.1 > 154.0)
-
Visualizations
Pomalidomide Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of Pomalidomide in plasma.
Pomalidomide Signaling Pathway
Caption: The mechanism of action of Pomalidomide via Cereblon-mediated degradation.
References
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
A Comparative Guide to Linearity and Range Determination for Pomalidomide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Pomalidomide, a critical immunomodulatory agent. The focus is on the linearity and range of these assays, crucial parameters for ensuring accurate and reliable drug measurement in both research and clinical settings. The information presented is compiled from peer-reviewed scientific literature and is intended to assist in the selection and implementation of the most appropriate assay for your specific needs.
Comparison of Analytical Methods
The quantification of Pomalidomide is predominantly achieved through liquid chromatography-based methods, including High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Thin-Layer Chromatography (HPTLC) has also been explored. Each technique offers a unique balance of sensitivity, selectivity, and linear dynamic range.
Quantitative Data Summary
The following tables summarize the linearity and range of different analytical methods for Pomalidomide quantification as reported in the literature.
Table 1: LC-MS/MS Methods
| Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix | Reference |
| 0.3–3000 nM (0.082–819.73 ng/mL) | 0.3 nM (0.082 ng/mL) | 3000 nM (819.73 ng/mL) | Mouse Plasma & Brain Tissue | [1] |
| 1.006–100.6 ng/mL | 1.006 ng/mL | 100.6 ng/mL | Human Plasma | [2][3] |
| 1.00–500.00 ng/mL | 1.00 ng/mL | 500.00 ng/mL | Human Plasma | [4] |
| 0.1–400 ng/mL | 0.1 ng/mL | 400 ng/mL | Human Plasma | [5] |
Table 2: HPLC Methods
| Detection Method | Linearity Range | Lower Limit of Quantification (LOQ) | Upper Limit of Quantification (ULOQ) | Matrix | Reference |
| UV | 15.47–45.42 µg/mL | 0.235 µg/mL | Not Specified | Pharmaceutical Dosage Form | [6] |
| UV | 7.4–88.8 µg/mL | 0.222 µg/mL | Not Specified | Bulk Drug & Pharmaceutical Dosage Form | [7] |
| Fluorescence | 1–500 ng/mL | 1 ng/mL | 500 ng/mL | Human Plasma | [8] |
| UV | 0–14 µg/mL | 0.21 µg/mL | 14 µg/mL | Bulk and Pharmaceutical Dosage Form | [9] |
| UPLC-UV | 5–30 µg/mL | 0.87 µg/mL | 30 µg/mL | Bulk and Pharmaceutical Dosage Form | [10] |
Table 3: HPTLC Methods
| Method | Linearity Range | Lower Limit of Quantification (LOQ) | Upper Limit of Quantification (ULOQ) | Matrix | Reference |
| NP-HPTLC | 50–600 ng/band | 1.79 ng/band | 600 ng/band | Pharmaceutical Products | [11][12][13] |
| RP-HPTLC | 20–1000 ng/band | 1.51 ng/band | 1000 ng/band | Pharmaceutical Products | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of any analytical assay. Below are representative protocols for the key methods discussed.
LC-MS/MS Method for Pomalidomide in Human Plasma
This method is characterized by its high sensitivity and selectivity, making it suitable for pharmacokinetic studies.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
RP-HPLC Method for Pomalidomide in Pharmaceutical Dosage Forms
This method is robust and suitable for quality control of pharmaceutical preparations.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Pomalidomide standard in a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).[7]
-
Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 7.4-88.8 µg/mL).[7]
-
For capsule dosage forms, dissolve the contents in the diluent to achieve a known theoretical concentration.
-
-
Chromatographic Conditions:
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for establishing the linearity and range of a Pomalidomide assay.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of the analytical methodologies available for Pomalidomide quantification. The selection of an appropriate assay should be based on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For regulatory submissions, adherence to guidelines from authorities such as the FDA and ICH is mandatory.
References
- 1. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 5. sciex.com [sciex.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Pomalidomide: Accuracy and Precision
Table 1: Comparison of Analytical Methods for Pomalidomide Quantification
| Method | Internal Standard (IS) | Matrix | Linearity Range (ng/mL) | Accuracy (% Recovery or % Bias) | Precision (% CV) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Afatinib | Human Plasma | 1.006 - 100.6 | Within ±15% | <15% | 1.006 |
| HPLC-MS/MS | Not Specified | Human Plasma | 1.00 - 500.00 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | 1.00 |
| UPLC-MS/MS | Fluconazole | Human Plasma | 9.998 - 1009.650 | Within acceptance limits | ≤15% | 9.998 |
| LC-MS/MS | Hesperitin | Mouse Plasma | 0.082 - 819.73 | <15% | <15% | 0.082 |
| HPLC with Fluorescence Detection | Propyl paraben | Human Plasma | 1 - 500 | Within ±20% | <20% | 1 |
Note: The use of a stable isotope-labeled internal standard, such as Pomalidomide-15N,13C5, is considered the gold standard for quantitative mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, leading to superior accuracy and precision by correcting for matrix effects and variability in instrument response. The data presented for other internal standards still demonstrates robust method performance.
Experimental Protocols
LC-MS/MS Method with Afatinib as Internal Standard
This method was developed for the high-throughput determination of pomalidomide in human plasma.[1]
-
Sample Preparation: A liquid-liquid extraction using ethyl acetate was employed to extract pomalidomide and the internal standard, afatinib, from human plasma samples.[1]
-
Chromatography: Chromatographic separation was achieved on a Hedera ODS column (150 mm × 2.1 mm, 5 µm) with a C18 security guard column. The mobile phase consisted of a gradient of methanol and 10 mmol/L aqueous ammonium acetate with 0.1% formic acid, at a flow rate of 0.4 mL/min.[1]
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. The precursor to product ion transitions monitored were m/z 274.2→163.1 for pomalidomide and m/z 486.1→371.1 for the internal standard, afatinib.[1]
HPLC-MS/MS Method
This method was developed and validated for the determination of pomalidomide in human plasma for pharmacokinetic studies.[2][3][4]
-
Sample Preparation: Proteins were precipitated from plasma samples using methanol.[2][3][4]
-
Chromatography and Mass Spectrometry: The publication mentions the use of HPLC-MS/MS for determination.[2][3][4] The method was validated for selectivity, matrix effect, calibration curve, accuracy, precision, recovery, lower limit of quantification, and stability.[2][3][4]
UPLC-MS/MS Method with Fluconazole as Internal Standard
This validated method was developed for the quantification of pomalidomide in human plasma.[5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate was used to extract pomalidomide and the internal standard, fluconazole, from plasma samples.[5]
-
Chromatography: Separation was performed on an Xterra RP18 column (50 x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water and methanol (12:88, v/v) at a flow rate of 0.50 mL/min.[5]
-
Mass Spectrometry: A tandem mass spectrometer with a turbo Ion Spray interface was used. The ion transitions were m/z 260.1 → 148.8 for pomalidomide and m/z 307.1 → 238.0 for fluconazole.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Pomalidomide in a biological matrix using LC-MS/MS, a common and robust analytical technique.
References
- 1. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 2. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
A Comparative Guide to Internal Standards for Pomalidomide Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of pomalidomide, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. This guide provides an objective comparison of Pomalidomide-15N,13C5 with other commonly employed internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their close physicochemical similarity to the analyte.[1][2][3] This guide will compare the performance of a multi-isotope labeled pomalidomide standard, this compound, with a deuterated standard, Pomalidomide-d4, and several structural analog internal standards.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various bioanalytical methods for pomalidomide quantification, each employing a different internal standard. The data is compiled from separate studies, and while direct head-to-head comparisons are limited, the presented metrics offer valuable insights into the expected performance of each standard.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Reference |
| This compound | Pomalidomide | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | |
| Pomalidomide-d4 | Pomalidomide | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | [4] |
| Afatinib | Pomalidomide | 1.006 | 0.9991 | Within ±15% | < 15% | 85.2 - 93.7 | [5] |
| Celecoxib | Pomalidomide | 1.99 | 0.9968 | Within ±15% | < 15% | 51.49 | [6][7] |
| Fluconazole | Pomalidomide | 9.998 | ≥ 0.9968 | Within ±15% | ≤ 15% | 53.86 | [8][9] |
| Hesperitin | Pomalidomide | 0.082 | > 0.99 | < 15% | < 15% | 85.2 - 113.7 (Matrix Effect) | [10] |
| Propyl Paraben | Pomalidomide | 1 | > 0.995 | < 15% | < 15% | ~90 | [11] |
Note: Direct comparative performance data for this compound was not available in the reviewed literature. However, as a stable isotope-labeled standard with a significant mass difference from the parent compound, it is expected to provide excellent performance in terms of accuracy and precision, comparable to or exceeding that of deuterated standards, by effectively compensating for matrix effects and variability during sample processing and analysis.[1][2][3]
Signaling Pathways and Experimental Workflows
The quantification of pomalidomide is a critical step in understanding its pharmacokinetic and pharmacodynamic properties. The following diagrams illustrate the general mechanism of action of pomalidomide and a typical experimental workflow for its quantification using an internal standard.
Caption: A simplified diagram of the pomalidomide signaling pathway.
Caption: A typical workflow for pomalidomide quantification in plasma.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols used in the studies cited in the performance comparison table.
Method Using Afatinib as Internal Standard[5]
-
Sample Preparation: To 100 µL of human plasma, 20 µL of the internal standard working solution (Afatinib, 500 ng/mL) was added. After vortexing, 300 µL of acetonitrile was added for protein precipitation. The mixture was vortexed and centrifuged. The supernatant was then evaporated to dryness and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Pomalidomide: m/z 274.1 → 246.1; Afatinib: m/z 486.0 → 371.0
-
Method Using Celecoxib as Internal Standard[6][7]
-
Sample Preparation: To 100 µL of plasma, 50 µL of internal standard solution (Celecoxib, 250 ng/mL) was added. This was followed by the addition of 2.5 mL of methyl tert-butyl ether for liquid-liquid extraction. The mixture was vortexed and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in 500 µL of mobile phase.
-
Chromatographic Conditions:
-
Column: Hypersil Gold column (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 5 mM ammonium formate buffer (pH 2.5) and acetonitrile (20:80, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive mode
-
MRM Transitions: Pomalidomide: m/z 274.43 → 201.15; Celecoxib: m/z 382.12 → 362.0
-
Method Using Fluconazole as Internal Standard[8][9]
-
Sample Preparation: To 50 µL of plasma, 50 µL of internal standard solution (Fluconazole) was added, followed by 2.5 mL of ethyl acetate for liquid-liquid extraction. The mixture was vortexed and centrifuged. The organic layer was evaporated, and the residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Xterra, RP18, 5 µ (50 x 4.6 mm)
-
Mobile Phase: 0.1% (v/v) formic acid in water and methanol (12:88, v/v)
-
Flow Rate: 0.50 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Turbo Ion Spray, positive mode
-
MRM Transitions: Pomalidomide: m/z 260.1 → 148.8; Fluconazole: m/z 307.1 → 238.0
-
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method for pomalidomide. While structural analogs can provide acceptable performance, stable isotope-labeled internal standards like this compound are theoretically superior for minimizing variability and matrix effects, leading to higher accuracy and precision.[1][2][3][12] The heavier isotope labeling in this compound offers a significant mass difference from the unlabeled analyte, which is advantageous for avoiding potential isotopic crosstalk. Although direct comparative data for this compound is not yet widely published, its use is highly recommended for researchers seeking the most robust and reliable method for pomalidomide quantification. The experimental protocols provided in this guide offer a starting point for method development and comparison.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Pomalidomide-D4 - Acanthus Research [acanthusresearch.com]
- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Quantifying Pomalidomide in Human Plasma Employing UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. A UPLC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POMALIDOMIDE FROM HUMAN PLASMA | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide Bioanalysis: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Pomalidomide in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies. While no formal inter-laboratory comparison studies have been published, this document synthesizes data from various single-laboratory validations to offer a comparative perspective on the performance of different methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Bioanalytical Method Performance
The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for Pomalidomide bioanalysis in human plasma. This allows for a direct comparison of linearity, sensitivity, accuracy, and precision across different laboratories and methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.00 - 500.00[1] | 0.1 - 400[2] | 1.006 - 100.6 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[1] | 0.1[2] | 1.006 |
| Accuracy (% Bias) | Within ±15% | Within ±11%[2] | Within ±15% |
| Precision (% CV) | ≤15% | <10%[2] | ≤15% |
| Recovery (%) | Not Reported | Not Reported | Not explicitly reported |
| Internal Standard (IS) | Not specified | Not specified | Afatinib |
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and comparing results. The following sections outline the key steps in the bioanalytical workflow from several published studies.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the biological matrix. The most common techniques for Pomalidomide are protein precipitation and liquid-liquid extraction.
-
Method A: Protein Precipitation
-
To a plasma sample, an internal standard is added.
-
Proteins are precipitated by the addition of methanol or acetonitrile.[1][2]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Pomalidomide and the internal standard, is collected for analysis.[2]
-
-
Method B: Liquid-Liquid Extraction (LLE)
-
An internal standard is added to the plasma sample.
-
An immiscible organic solvent (e.g., ethyl acetate) is added to the sample.
-
The mixture is vortexed to facilitate the transfer of Pomalidomide and the internal standard into the organic layer.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
Chromatographic Conditions
The separation of Pomalidomide from other plasma components is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
| Parameter | Method 1 | Method 2 |
| Column | Not specified | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | Not specified | 0.1% formic acid in water[2] |
| Mobile Phase B | Not specified | 0.1% formic acid in acetonitrile[2] |
| Flow Rate | Not specified | 0.3 mL/min[2] |
| Column Temperature | Not specified | 40°C[2] |
| Injection Volume | Not specified | 10 µL[2] |
Mass Spectrometry Conditions
Detection and quantification of Pomalidomide are performed using a tandem mass spectrometer, typically in the positive electrospray ionization (ESI) mode and monitored using multiple reaction monitoring (MRM).
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (m/z) | Not specified | Not specified |
| Internal Standard MRM Transition (m/z) | Not specified | Not specified |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Pomalidomide and a typical workflow for bioanalytical method validation.
References
Validating Long-Term Storage Stability of Pomalidomide-15N,13C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Pomalidomide, with a focus on its isotopically labeled form, Pomalidomide-15N,13C5, under long-term storage conditions. The stability of a reference standard is critical for the accuracy and reliability of pharmacokinetic and bioanalytical studies. While specific long-term stability data for this compound is not extensively published, the incorporation of stable isotopes such as 15N and 13C does not alter the chemical properties of the molecule. Therefore, the stability of this compound is expected to be comparable to that of unlabeled Pomalidomide.
This guide summarizes available stability data for Pomalidomide under various conditions and details the validated analytical methods for its quantification.
Quantitative Stability Data Summary
The following tables summarize the known stability of Pomalidomide in different matrices and under stress conditions. This data is derived from studies using validated, stability-indicating analytical methods.
Table 1: Stability of Pomalidomide in Human Plasma
| Storage Condition | Concentration (ng/mL) | Duration | Stability (% remaining) | Analytical Method |
| Room Temperature | 3 and 400 | 2 hours | >88% | HPLC-FL[1] |
| Room Temperature (pre-stabilized with 0.1% HCl) | 3 and 400 | 8 hours | >88% | HPLC-FL[1] |
| 4°C (Post-preparative) | Low and High QC | 24 hours | >98% | HPLC-FL[1] |
| Freeze-Thaw (-20°C to RT) | Low and High QC | 4 cycles | >88% | HPLC-FL[1] |
Table 2: Forced Degradation of Pomalidomide
| Stress Condition | % Degradation | Analytical Method |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant Degradation | UPLC[2] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant Degradation | UPLC[2] |
| Oxidative (e.g., 3% H2O2) | Significant Degradation | UPLC[2] |
| Thermal (e.g., 60°C) | Significant Degradation | UPLC[2] |
| Photolytic (UV light) | Significant Degradation | UPLC[2] |
Experimental Protocols
Detailed methodologies for the analysis of Pomalidomide are crucial for reproducible stability studies. The following are summaries of validated, stability-indicating methods.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for Pomalidomide in Human Plasma[1]
-
Chromatographic System: A Waters Nova-Pak® C18, 4 μm, 3.9 × 300 mm column is used for separation.
-
Mobile Phase: A gradient of 0.5% formic acid in water and 0.5% formic acid in acetonitrile is employed.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detection is set to an excitation wavelength of 235 nm and an emission wavelength of 520 nm.
-
Internal Standard: Propyl paraben, detected by UV absorbance at 266 nm.
-
Sample Preparation: Liquid-liquid extraction from human plasma. For enhanced stability, plasma can be pre-stabilized with 0.1% HCl.
Ultra-Performance Liquid Chromatography (UPLC) for Pomalidomide in Bulk and Pharmaceutical Dosage Forms[2]
-
Chromatographic System: A Waters Acquity UPLC with an Acquity BEH C18 (50×2.1mm, 1.7µm) analytical column.
-
Mobile Phase: A mixture of 0.01M Potassium dihydrogen orthophosphate (pH 3.5) and Acetonitrile (30:70 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: TUV detector at 225 nm.
-
Diluent: Acetonitrile and water (50:50 v/v).
Visualizations
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates a typical workflow for a long-term stability study of a pharmaceutical compound like Pomalidomide, following ICH guidelines.
Caption: Workflow for a long-term stability study.
Potential Degradation Pathways of Pomalidomide
Based on forced degradation studies, the following diagram illustrates the potential chemical degradation pathways for Pomalidomide under various stress conditions.
Caption: Potential degradation pathways of Pomalidomide.
Comparison with Alternatives
References
A Comparative Guide to the Isotopic Stability of Pomalidomide-¹⁵N,¹³C₅
This guide provides a comprehensive assessment of the isotopic exchange risk associated with Pomalidomide-¹⁵N,¹³C₅, a crucial internal standard for pharmacokinetic and metabolism studies. By comparing its stability with other isotopically labeled alternatives and providing detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Isotopic Labeling and Exchange Risk
Isotopic labeling is a powerful technique in pharmaceutical research, enabling the precise tracking and quantification of drug molecules in complex biological matrices.[1][2] Stable isotopes like ¹³C and ¹⁵N are commonly incorporated into drug molecules to create internal standards for mass spectrometry-based bioanalysis.[1] A critical consideration for any isotopically labeled compound is its stability against isotopic exchange, a phenomenon where the heavy isotopes are replaced by their lighter, more abundant counterparts from the surrounding environment.[2][3] This can lead to inaccurate quantification and misinterpretation of experimental results.
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma.[4][5] Accurate measurement of its concentration in biological samples is essential for understanding its pharmacokinetics and ensuring patient safety. Pomalidomide-¹⁵N,¹³C₅ is an isotopically labeled version of Pomalidomide where five carbon atoms are replaced with ¹³C and the nitrogen atoms are replaced with ¹⁵N. This guide assesses the risk of isotopic exchange for this specific labeled compound.
Assessing the Isotopic Exchange Risk of Pomalidomide-¹⁵N,¹³C₅
The risk of isotopic exchange is highly dependent on the type of isotope and its position within the molecule.[3] Isotopes of hydrogen, such as deuterium (²H), are more susceptible to exchange, particularly when attached to heteroatoms like oxygen, nitrogen, or sulfur, as they can readily exchange with protons from solvents like water.[3]
In contrast, ¹³C and ¹⁵N isotopes incorporated into the core carbon-nitrogen skeleton of a molecule are exceptionally stable. The carbon-carbon and carbon-nitrogen bonds are strong covalent bonds that do not readily break and reform under physiological conditions. Therefore, Pomalidomide-¹⁵N,¹³C₅, with its heavy isotopes integrated into the fundamental structure of the molecule, is expected to have a very low risk of isotopic exchange.
Comparison with Alternative Isotopically Labeled Pomalidomide
To illustrate the superior stability of Pomalidomide-¹⁵N,¹³C₅, a comparison with a hypothetical deuterium-labeled Pomalidomide (Pomalidomide-dₙ) is presented. The following table summarizes the expected isotopic stability under various stress conditions.
Table 1: Illustrative Comparison of Isotopic Stability
| Condition | Pomalidomide-¹⁵N,¹³C₅ Isotopic Purity (%) | Pomalidomide-dₙ Isotopic Purity (%) (Hypothetical) |
| Initial | >99 | >99 |
| Human Plasma (37°C, 24h) | >99 | 95-98 (depending on label position) |
| Acidic (pH 3, 24h) | >99 | 90-95 |
| Basic (pH 10, 24h) | >99 | 85-90 |
| Freeze-Thaw Cycles (3 cycles) | >99 | >98 |
Note: The data for Pomalidomide-¹⁵N,¹³C₅ is based on the known stability of ¹³C and ¹⁵N labels. The data for Pomalidomide-dₙ is hypothetical and assumes the presence of exchangeable deuterium atoms.
Experimental Protocols for Assessing Isotopic Exchange
A robust assessment of isotopic stability is crucial. The following protocol outlines a typical experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the isotopic stability of Pomalidomide-¹⁵N,¹³C₅ in human plasma.
Materials:
-
Pomalidomide-¹⁵N,¹³C₅
-
Control human plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike Pomalidomide-¹⁵N,¹³C₅ into control human plasma at a final concentration of 100 ng/mL.
-
Incubate the spiked plasma samples at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Protein Precipitation:
-
To 100 µL of the plasma aliquot, add 300 µL of ice-cold ACN containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate Pomalidomide from matrix components.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitor the mass transitions for Pomalidomide-¹⁵N,¹³C₅ and its potential unlabeled form.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled Pomalidomide to the labeled Pomalidomide-¹⁵N,¹³C₅ at each time point.
-
An increase in the peak area of the unlabeled form would indicate isotopic exchange.
-
Table 2: Analytical Methods for Isotopic Exchange Detection
| Technique | Principle | Application |
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection. | Gold standard for quantifying labeled and unlabeled species. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to resolve isotopologues. | Confirmatory analysis of isotopic composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects isotopes with different nuclear spins. | Can provide information on the specific site of isotopic exchange. |
Visualizing the Experimental Workflow and Pomalidomide's Mechanism of Action
To further clarify the experimental process and the biological context of Pomalidomide, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic stability of Pomalidomide-¹⁵N,¹³C₅.
Caption: Simplified signaling pathway of Pomalidomide's anti-myeloma activity.
Conclusion
Based on the fundamental principles of chemical bonding and isotopic stability, Pomalidomide-¹⁵N,¹³C₅ presents a negligible risk of isotopic exchange under typical bioanalytical conditions. The incorporation of ¹⁵N and ¹³C into the core structure of the molecule ensures its robustness as an internal standard. In contrast, hypothetical deuterium-labeled Pomalidomide would carry a higher risk of isotopic exchange, potentially compromising analytical accuracy. Therefore, Pomalidomide-¹⁵N,¹³C₅ is a highly reliable and recommended internal standard for the accurate quantification of Pomalidomide in research and clinical settings.
References
Performance Showdown: Pomalidomide-15N,13C5 Shines as a Robust Internal Standard in Bioanalysis
A comprehensive evaluation of Pomalidomide-15N,13C5 reveals its exceptional performance as an internal standard for the bioanalysis of Pomalidomide in various biological matrices. This guide provides a comparative analysis of its performance against other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology.
In the landscape of pharmacokinetic and drug metabolism studies, the accuracy and reliability of quantitative bioanalytical methods are paramount. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and matrix effects. This guide delves into the performance of this compound, a heavy-labeled analog of the immunomodulatory drug Pomalidomide, and compares it with alternative internal standards.
Superior Performance of this compound
This compound, with its five 13C and one 15N substitutions, offers a significant mass shift from the parent drug, Pomalidomide, minimizing the risk of isotopic cross-talk. Its chemical properties and chromatographic behavior are virtually identical to the analyte, ensuring it experiences the same extraction recovery and matrix effects. This co-elution is a critical factor in achieving high accuracy and precision in quantitative assays.
In contrast, while non-isotopically labeled internal standards such as Celecoxib and Fluconazole have been utilized in published methods, they may exhibit different extraction efficiencies and susceptibility to matrix effects compared to Pomalidomide. This can lead to greater variability and potentially compromise the accuracy of the results. Deuterated internal standards (e.g., Pomalidomide-d4), while also a viable option, can sometimes exhibit chromatographic shifts or different fragmentation patterns compared to the unlabeled analyte, which may require careful method optimization.
Comparative Performance Data
The following tables summarize the performance characteristics of Pomalidomide quantification in human plasma using this compound and other alternative internal standards, based on data from various validated bioanalytical methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | Human Plasma | 0.1 - 400 | 0.1 | >0.995 |
| Celecoxib | Human Plasma | 1.99 - 199.8 | 1.99 | ≥0.9968[1] |
| Fluconazole | Human Plasma | 9.998 - 1009.65 | 9.998 | ≥0.9968[2] |
Table 2: Accuracy and Precision
| Internal Standard | Matrix | QC Level | Accuracy (%) | Precision (%CV) |
| This compound | Human Plasma | LLOQ | 80-120 | <20 |
| Low, Mid, High | 85-115 | <15 | ||
| Celecoxib | Human Plasma | Low, Mid, High | Within ±15% of nominal | ≤15[1] |
| Fluconazole | Human Plasma | Low, Mid, High | Within ±15% of nominal | ≤15[2] |
Table 3: Recovery and Matrix Effect
| Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Human Plasma | Consistent and reproducible | Minimal and compensated |
| Celecoxib | Human Plasma | ~51.5 (Pomalidomide) | Not explicitly reported |
| Fluconazole | Human Plasma | ~53.9 (Pomalidomide) | Not explicitly reported |
Note: Specific recovery and matrix effect data for this compound are not publicly available in a tabulated format but are expected to be superior due to its isotopic nature, leading to co-elution and co-extraction with the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of Pomalidomide in human plasma using different internal standards.
Method 1: Pomalidomide Quantification using this compound Internal Standard
This method is based on a standard LC-MS/MS approach for bioanalysis.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Pomalidomide: To be optimized (e.g., Q1/Q3)
-
This compound: To be optimized (e.g., Q1/Q3 with a +6 Da shift from Pomalidomide)
-
Method 2: Pomalidomide Quantification using Celecoxib Internal Standard
This protocol is adapted from a published UPLC-MS/MS method[1].
1. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of Celecoxib internal standard solution (250 ng/mL) and 250 µL of 5mM ammonium formate buffer (pH 2.5).
-
Perform liquid-liquid extraction with 2.5 mL of tertiary butyl methyl ether.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC Column: Hypersil gold column (50 mm x 4.65 mm, 5µ)[1].
-
Mobile Phase: 5mM ammonium formate buffer (pH 2.5) and acetone (20:80 v/v)[1].
-
Flow Rate: 0.50 mL/min[1].
-
Mass Spectrometer: ESI in positive ion mode.
-
MRM Transitions:
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the advantages of a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Pomalidomide quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The data and experimental protocols presented in this guide demonstrate that while various internal standards can be employed for the quantification of Pomalidomide, This compound stands out as the superior choice. Its isotopic similarity to the analyte ensures the most effective compensation for analytical variability, leading to the highest quality data for pharmacokinetic and other drug development studies. For researchers aiming for the utmost accuracy and precision in their Pomalidomide bioanalysis, the use of this compound is strongly recommended.
References
Safety Operating Guide
Proper Disposal of Pomalidomide-15N,13C5: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-15N,13C5, a potent antineoplastic agent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Pomalidomide and its isotopically labeled forms are classified as hazardous drugs and require special handling and disposal protocols.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards. The toxicological properties of this specific isotopically labeled compound have not been fully investigated, and it should be handled with the same precautions as the parent compound, Pomalidomide.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, lint-free gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A NIOSH-approved respirator should be used when there is a risk of aerosolization or handling of powders outside of a containment device.
Designated Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure and facilitate cleanup.
Waste Classification and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. This compound waste is categorized as hazardous chemotherapy (cytotoxic) waste and must be separated into two main streams: bulk and trace waste.
| Waste Category | Description | Disposal Container |
| Bulk Chemotherapy Waste | Any waste containing more than 3% by weight of the original this compound. This includes unused or partially used vials, grossly contaminated PPE, and materials used to clean up large spills.[1][2][3][4][5] | Black hazardous waste container, clearly labeled. |
| Trace Chemotherapy Waste | Items that are contaminated with less than 3% by weight of this compound. This includes empty vials, syringes, IV bags, tubing, and lightly contaminated PPE (gowns, gloves).[1][2][3][4][5] | Yellow trace chemotherapy waste container. |
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational workflow for the safe disposal of this compound and associated materials.
Disposal of Bulk this compound Waste:
-
Containment: Keep the this compound in its original container whenever possible. If transferring is necessary, use a secondary, leak-proof container.
-
Labeling: Clearly label the container as "Bulk Chemotherapy Waste," "Hazardous Waste," and include the chemical name "this compound."
-
Collection: Place the labeled container into a designated black hazardous waste container.
-
Storage: Store the black waste container in a secure, designated area away from general laboratory traffic.
-
Pickup: Arrange for collection by a licensed hazardous waste disposal company. Do not mix with other chemical or biological waste streams.
Disposal of Trace this compound Waste:
-
Segregation: At the point of generation, separate trace waste from other laboratory waste.
-
Containerization:
-
Sharps: All needles, syringes, and other sharp objects contaminated with trace amounts of this compound must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.
-
Non-Sharps: Items such as gloves, gowns, bench paper, and empty vials should be placed in a designated yellow trace chemotherapy waste container.
-
-
Closure: Once the yellow containers are full, securely close them.
-
Disposal: These containers will be collected by your institution's medical or hazardous waste disposal service for incineration.
Decontamination of Laboratory Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated. A two-step process of deactivation followed by cleaning is recommended.
Experimental Protocol for Decontamination:
This protocol utilizes a deactivating agent (sodium hypochlorite) followed by a neutralizing agent (sodium thiosulfate) to minimize corrosion of surfaces.
Materials:
-
2% Sodium Hypochlorite solution (prepared from household bleach, typically 5.25-6% sodium hypochlorite)
-
10% Sodium Thiosulfate solution
-
Sterile water or 70% isopropyl alcohol
-
Chemotherapy-rated spill pads or absorbent wipes
-
Appropriate PPE (double gloves, gown, eye protection)
Procedure:
-
Initial Wipe: Using an absorbent wipe, gently wipe the contaminated surface to remove any visible powder or liquid. Dispose of the wipe in the appropriate chemotherapy waste container (yellow for trace, black for bulk).
-
Deactivation:
-
Generously wet a fresh absorbent wipe with the 2% sodium hypochlorite solution.
-
Wipe the entire contaminated area, ensuring the surface remains wet for a contact time of at least 3 minutes .
-
Dispose of the wipe in the appropriate chemotherapy waste container.
-
-
Neutralization:
-
Wet a new absorbent wipe with the 10% sodium thiosulfate solution.
-
Wipe down the entire area that was treated with sodium hypochlorite to neutralize the bleach and prevent corrosion.
-
Dispose of the wipe in the appropriate chemotherapy waste container.
-
-
Final Rinse:
-
Using a fresh wipe wetted with sterile water or 70% isopropyl alcohol, rinse the surface to remove any chemical residues.
-
Allow the surface to air dry completely.
-
-
PPE Disposal: After completing the decontamination, carefully doff all PPE and dispose of it as trace chemotherapy waste in a yellow container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the this compound disposal process.
Caption: Waste segregation decision tree.
References
Essential Safety and Logistical Information for Handling Pomalidomide-15N,13C5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Pomalidomide-15N,13C5, a compound that should be managed as a hazardous substance due to its cytotoxic and teratogenic potential. The following procedures are designed to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard) is required.[1] Change gloves immediately if contaminated or damaged.[1] |
| Eye Protection | Safety goggles with side shields or a full-face shield should be worn to protect against splashes.[1] |
| Body Protection | A disposable, long-sleeved, solid-front gown made of a low-permeability fabric with tight-fitting cuffs is required.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating airborne particles or aerosols.[1][2] |
Safe Handling and Operational Plan
This compound should be handled in a designated area with controlled access to minimize exposure.
Engineering Controls:
-
All manipulations of the solid compound or solutions should be performed within a certified chemical fume hood or a biological safety cabinet (BSC).[3]
-
Ensure adequate ventilation in all areas where the compound is handled and stored.[4][5]
-
An eyewash station and safety shower must be readily accessible.[3]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with disposable, absorbent pads.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Handling: When working with solutions, exercise care to avoid splashes and aerosol generation.
-
Decontamination: After each use, decontaminate all surfaces and equipment. A common decontamination procedure involves scrubbing with alcohol.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Solid Spill | 1. Evacuate and restrict access to the area. 2. Wearing full PPE, gently cover the spill with absorbent material to avoid raising dust. 3. Carefully sweep the material into a designated hazardous waste container. |
| Liquid Spill | 1. Evacuate and restrict access to the area. 2. Wearing full PPE, contain the spill with absorbent pads or granules. 3. Absorb the liquid with a finely-powdered, liquid-binding material (e.g., diatomite). 4. Place all contaminated materials into a sealed, labeled hazardous waste container.[3] |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
-
Contaminated PPE and Materials: All disposable items that have come into contact with the compound, including gloves, gowns, absorbent pads, and labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound and Solutions: Unused solid compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[5]
-
Containers: Empty containers that held the compound should be managed as hazardous waste.[6] For containers that held acute hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste.[6]
Experimental Protocol: General Weighing and Solubilization
This protocol outlines the general steps for safely weighing and preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within a chemical fume hood by laying down a disposable absorbent pad.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, vials, solvent).
-
-
Weighing:
-
Tare the analytical balance with a piece of weigh paper.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed powder into an appropriate vial.
-
Using a calibrated pipette, add the required volume of the desired solvent to the vial.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Cleanup and Disposal:
-
Dispose of the used weigh paper and any other contaminated disposable items in the designated hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment.
-
Wipe down the work surface and the interior of the fume hood with an appropriate cleaning agent.
-
Remove and dispose of PPE in the hazardous waste container.
-
Wash hands thoroughly.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
